Methyl 1H-pyrazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZKSMAJVLWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51105-90-9 | |
| Record name | Methyl 1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1H-pyrazole-4-carboxylate: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties, experimental protocols, and potential biological significance of Methyl 1H-pyrazole-4-carboxylate. This heterocyclic compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the realm of drug discovery.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below, compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Melting Point | 145-146 °C | [2] |
| Boiling Point | 271 °C | [2] |
| Density | 1.275 g/cm³ | [2] |
| CAS Number | 51105-90-9 | [1] |
| Appearance | White to Almost white powder to crystal | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectroscopic data based on available information for the compound and its derivatives.
¹H NMR Spectroscopy
A proton NMR spectrum of this compound would exhibit characteristic signals for the pyrazole ring protons and the methyl ester group. The chemical shifts are influenced by the solvent used.[4][5]
| Protons | Expected Chemical Shift (δ, ppm) |
| Pyrazole C3-H and C5-H | ~7.9 - 8.2 |
| Methyl (O-CH₃) | ~3.8 |
| NH (pyrazole) | Broad signal, variable position |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Predicted chemical shifts for this compound are based on data for analogous pyrazole derivatives.[6][7][8]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~164 |
| C3 & C5 (pyrazole ring) | ~138 - 140 |
| C4 (pyrazole ring) | ~96 - 110 |
| O-CH₃ (ester) | ~51 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (stretch) | Amine | 3200-3500 (broad) |
| C-H (stretch) | Aromatic/Alkene | 3000-3100 |
| C=O (stretch) | Ester | 1700-1730 |
| C=C / C=N (stretch) | Aromatic ring | 1400-1600 |
| C-O (stretch) | Ester | 1000-1300 |
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the expulsion of HCN and N₂ from the pyrazole ring.[1][9][10][11][12]
| Ion | m/z |
| [M]⁺ | 126 |
| [M-OCH₃]⁺ | 95 |
| [M-COOCH₃]⁺ | 67 |
Experimental Protocols
Synthesis of Pyrazole-4-Carboxylic Acid Esters (General Procedure)
Methodology:
-
Hydrazone Formation: React a suitable β-keto ester with hydrazine hydrate to form the corresponding hydrazone.
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an acid chloride, like phosphorus oxychloride (POCl₃).
-
Cyclization: The hydrazone is then treated with the Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature to facilitate the cyclization and formation of the pyrazole ring.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is generally achieved through column chromatography on silica gel or by recrystallization.[2][13]
Caption: General workflow for the synthesis and purification of pyrazole-4-carboxylic acid esters.
Purification by Column Chromatography
Methodology:
-
Slurry Preparation: A slurry of silica gel is prepared in a non-polar solvent (e.g., hexane).
-
Column Packing: The slurry is poured into a chromatography column and allowed to pack.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution: The column is eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to separate the desired compound from impurities.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.[13]
Biological Relevance and Signaling Pathways
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide range of biological activities.[3][14][15] Derivatives of pyrazole-4-carboxylic acid, in particular, have garnered significant interest as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2][16][17][18] Dysregulation of these pathways is a hallmark of diseases such as cancer and inflammation.
Pyrazole Derivatives as Kinase Inhibitors
Many pyrazole-containing compounds act as competitive inhibitors at the ATP-binding site of kinases.[17][18] The pyrazole ring can form crucial hydrogen bonds and other interactions within the kinase domain, leading to the inhibition of the enzyme's catalytic activity. This, in turn, can block downstream signaling events that promote cell proliferation, survival, and inflammation.
For example, pyrazole carboxamides have been shown to inhibit kinases such as CK2, AKT1, PKA, PKCα, and p38 SAPK.[2][16] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[16][19]
Caption: Representative signaling pathway showing inhibition of the PI3K/AKT pathway by a pyrazole derivative.
Experimental Workflow for Enzyme Inhibition Assay
The following workflow outlines a general procedure for evaluating the inhibitory activity of pyrazole derivatives against a target kinase.
Methodology:
-
Compound Preparation: A stock solution of the pyrazole derivative is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made to obtain a range of concentrations for testing.
-
Kinase Reaction Setup: The kinase assay is performed in a multi-well plate. Each well contains the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Inhibition Assay: The pyrazole derivative at various concentrations is added to the reaction mixture. Control wells with no inhibitor and with a known inhibitor are also included.
-
Incubation: The reaction is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the pyrazole derivative. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the inhibitor concentration.[20]
Caption: Experimental workflow for determining the enzyme inhibitory activity of pyrazole derivatives.
References
- 1. This compound | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(51105-90-9) 1H NMR spectrum [chemicalbook.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methyl 1H-pyrazole-4-carboxylate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a synthetic intermediate.
Chemical Structure and IUPAC Name
This compound is a heterocyclic compound featuring a five-membered pyrazole ring. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]
The two-dimensional chemical structure is depicted below:
Caption: 2D structure of this compound.
Physicochemical and Pharmacokinetic Data
The key properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| CAS Number | 51105-90-9 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 139 - 146 °C | [2][3] |
| Boiling Point | 271 °C | [3] |
| SMILES | COC(=O)C1=CNN=C1 | [1] |
| InChIKey | VFTZKSMAJVLWOV-UHFFFAOYSA-N | [1] |
Experimental Protocols: Synthesis
This compound can be synthesized through various routes. A common and straightforward method is the Fischer esterification of 1H-pyrazole-4-carboxylic acid.
Protocol: Esterification of 1H-Pyrazole-4-carboxylic Acid [4]
-
Materials:
-
1H-pyrazole-4-carboxylic acid (4.00 g)
-
4M HCl in methanol solution (150 mL)
-
-
Procedure:
-
Dissolve 1H-pyrazole-4-carboxylic acid (4.00 g) in a 4M solution of hydrogen chloride in methanol (150 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, remove the solvent by rotary evaporation at ambient temperature.
-
Dry the resulting solid product under reduced pressure to yield 1H-pyrazole-4-carboxylic acid methyl ester (this compound).
-
-
Product Confirmation:
-
The structure of the resulting white solid (5.0 g) can be confirmed by ¹H NMR spectroscopy.
-
¹H NMR (400 MHz, DMSO-d6): δ 3.72 (3H, s, -OCH₃), 8.09 (2H, s, pyrazole ring-H), 11.62 (1H, s, -NH).[4]
-
Applications in Synthesis and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules with significant biological activity. Its pyrazole core is a privileged scaffold in medicinal chemistry. It is utilized in the preparation of compounds such as β3-agonists and potential inhibitors of liver alcohol dehydrogenase.[4]
The logical workflow for its application as a synthetic intermediate is illustrated in the diagram below.
Caption: Synthetic workflow of this compound.
References
Methyl 1H-pyrazole-4-carboxylate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and applications, presenting data in a structured format to support research and development endeavors.
Core Compound Data
This compound is a versatile intermediate used in the synthesis of a variety of biologically active molecules.[1][2][3] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 51105-90-9 | [4][5] |
| Molecular Formula | C₅H₆N₂O₂ | [5] |
| Molecular Weight | 126.11 g/mol | [5][] |
| IUPAC Name | This compound | [5][] |
| Synonyms | Methyl Pyrazole-4-carboxylate, 1H-Pyrazole-4-carboxylic Acid Methyl Ester, 4-methoxycarbonyl-1H-pyrazole | [4][][7] |
| Appearance | White to Almost white powder to crystal | [4] |
| Melting Point | 145-146 °C | [] |
| Boiling Point | 271.136 °C at 760 mmHg | [] |
| Density | 1.275 g/cm³ | [] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is crucial for its application in drug discovery. The following sections provide detailed experimental protocols for common synthetic routes.
Protocol 1: Esterification of 1H-Pyrazole-4-carboxylic Acid
A straightforward method for synthesizing the title compound is the acid-catalyzed esterification of 1H-pyrazole-4-carboxylic acid.
Experimental Protocol:
-
Dissolve 1H-pyrazole-4-carboxylic acid (4.00 g) in a 4M solution of HCl in methanol (150 mL).[4]
-
Stir the reaction mixture overnight at room temperature.[4]
-
Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent by rotary evaporation at room temperature.[4]
-
Dry the resulting product under reduced pressure to yield this compound as a white solid (yield: 5.0 g).[4]
-
Confirm the structure of the product using ¹H NMR spectroscopy. The expected signals are: δ 3.72 (3H, s, -OCH₃), 8.09 (2H, s, pyrazole ring-H), 11.62 (1H, s, -NH).[4]
Caption: Workflow for the synthesis of this compound.
Protocol 2: N-Alkylation of this compound
Further functionalization is often desired for drug development. N-alkylation is a common subsequent reaction. The following is a general protocol for the N-methylation of the parent ester.
Experimental Protocol:
-
Dissolve this compound (5 g, 39.65 mmol) in N,N-dimethylformamide (50 mL).[8]
-
Add Potassium carbonate (10.96 g, 79.29 mmol) and methyl iodide (6.19 g, 43.61 mmol) to the solution.[8]
-
Stir the reaction at room temperature for 1 hour.[8]
-
Add water (50 mL) to the reaction mixture and extract with ethyl acetate (3 x 50 mL).[8]
-
Combine the organic phases and wash sequentially with water (50 mL) and saturated sodium chloride solution (50 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography to obtain the N-methylated product.[8]
Applications in Drug Discovery and Development
The pyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] this compound serves as a critical starting material for the synthesis of these complex molecules.
Key Applications:
-
Kinase Inhibitors: Pyrazole derivatives are integral to the development of kinase inhibitors for oncology.[9]
-
Anti-inflammatory Agents: The pyrazole nucleus is found in well-known anti-inflammatory drugs like Celecoxib.[2]
-
Antimicrobial and Antifungal Agents: Various pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[1][10]
-
Neuroprotective Agents: Certain pyrazole compounds have shown neuroprotective activity in in-vitro assays.[11]
-
Enzyme Inhibition: this compound itself has been identified as a possible inhibitor of liver alcohol dehydrogenase.[4][]
The versatility of the pyrazole ring allows for the synthesis of diverse compound libraries, making it a valuable tool for lead optimization in drug discovery programs.[10][12] The general importance of pyrazoles in creating biologically active compounds is illustrated below.
References
- 1. jocpr.com [jocpr.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 51105-90-9 [chemicalbook.com]
- 5. This compound | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 51105-90-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
The Rising Therapeutic Potential of Pyrazole-4-Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its vast array of derivatives, pyrazole-4-carboxylates have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.
Synthetic Strategies and Characterization
The synthesis of pyrazole-4-carboxylate derivatives is adaptable, often employing multicomponent reactions for efficiency and diversity. A common and effective method is the one-pot synthesis involving the reaction of a phenylhydrazine, a benzaldehyde, and an ethyl acetoacetate in the presence of a catalyst.[1] Another approach involves the Vilsmeier-Haack reaction, which utilizes hydrazones of aliphatic and aromatic methyl ketones to yield pyrazole-4-carboxaldehydes, which can be further modified.[1][2] Characterization of the synthesized compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry, to confirm their molecular structures.[2][3]
Diverse Biological Activities and Mechanisms of Action
Pyrazole-4-carboxylate derivatives have been extensively investigated for a variety of therapeutic applications. Their biological activities are diverse, ranging from anticancer and antimicrobial to potent enzyme inhibition.
Anticancer Activity
These compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Targeting Critical Kinases:
-
Aurora Kinases: Certain pyrazole-4-carboxamide analogues have been identified as potent inhibitors of Aurora kinases A and B, which are crucial for cell division.[4] Inhibition of these kinases can lead to defects in mitosis and ultimately, apoptosis of cancer cells. For instance, compound 6k has shown high cytotoxicity against HeLa and HepG2 cancer cell lines with IC50 values of 0.43 μM and 0.67 μM, respectively.[4] It selectively inhibits Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of pan-FGFRs, targeting both wild-type and mutant forms that contribute to drug resistance.[5] The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3.[5]
-
Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been explored as inhibitors of CDKs, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and prevent the proliferation of cancer cells.
Other Anticancer Mechanisms:
-
DNA Demethylase Inhibition: 1H-pyrazole-4-carboxylic acid derivatives have been discovered as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, which is implicated in the development of some cancers, including gastric cancer.[6]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives act as antiproliferative agents by inhibiting tubulin polymerization, a critical process for cell division.[7]
The following diagram illustrates a generalized workflow for the synthesis and anticancer evaluation of pyrazole-4-carboxylate derivatives.
The diagram below illustrates the inhibition of the Aurora Kinase signaling pathway, a key mechanism for the anticancer activity of some pyrazole-4-carboxylate derivatives.
Antimicrobial Activity
Pyrazole-4-carboxamide derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogens.[8] They have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains (Aspergillus niger, Candida albicans).[3][8] The antimicrobial efficacy is often evaluated by determining the zone of inhibition in agar diffusion assays and the minimum inhibitory concentration (MIC).[3]
Enzyme Inhibition
Beyond their anticancer and antimicrobial properties, pyrazole-4-carboxylate derivatives are effective inhibitors of various enzymes.
-
Carbonic Anhydrase (CA) Inhibition: Certain pyrazole derivatives have been shown to inhibit human carbonic anhydrase isoenzymes I and II.[9] This inhibitory activity is of interest for therapeutic applications in conditions where CA plays a role, such as glaucoma.
-
Other Enzyme Targets: The versatile structure of the pyrazole-4-carboxylate scaffold allows for its adaptation to target a wide range of other enzymes, highlighting its potential in diverse areas of drug discovery.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for selected pyrazole-4-carboxylate derivatives from various studies.
Table 1: Anticancer Activity of Pyrazole-4-Carboxylate Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 6k | Aurora Kinase A/B | HeLa | 0.43 | [4] |
| HepG2 | 0.67 | [4] | ||
| 10h | FGFR1 | - | 0.046 | [5] |
| FGFR2 | - | 0.041 | [5] | |
| FGFR3 | - | 0.099 | [5] | |
| FGFR2 V564F | - | 0.062 | [5] | |
| NCI-H520 (Lung) | 0.019 | [5] | ||
| SNU-16 (Gastric) | 0.059 | [5] | ||
| KATO III (Gastric) | 0.073 | [5] | ||
| 29 | ALKBH1 | - | 0.031 | [6] |
Table 2: Antimicrobial Activity of Pyrazole-4-Carboxamide Derivatives
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5i | Gram-positive pathogens | Potent activity | - | [3] |
| 5k | Gram-negative strains | Potent activity | - | [3] |
| 5a, 5i, 5j | Fungal strains | Potent activity | - | [3] |
| 5a, 5i, 5j | Mycobacterium tuberculosis H37Rv | Potent activity | - | [3] |
Table 3: Enzyme Inhibition by Pyrazole-4-Carboxylate Derivatives
| Compound | Enzyme | Ki (nM) | Reference |
| 3 | Carbonic Anhydrase I | - | [9] |
| Carbonic Anhydrase II | - | [9] | |
| 7 | Carbonic Anhydrase II | - | [9] |
| 9 | Carbonic Anhydrase II | - | [9] |
Note: Specific Ki values for compounds 3, 7, and 9 were not provided in the snippet but were noted to be effective inhibitors.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Synthesis of Pyrazole-4-Carboxamide Derivatives (General Procedure)
A multicomponent reaction can be employed for the synthesis of pyrazole-4-carboxamide derivatives. This typically involves the reaction of 1H-pyrazole-4-carbaldehyde with various substituted anilines.[8] The reaction is often carried out under oxidative amidation conditions.[8] The final products are then purified, commonly using techniques like column chromatography.[3]
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole-4-carboxylate derivatives.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
The following diagram outlines the workflow of a typical MTT assay.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Compound Application: Sterile paper discs impregnated with the pyrazole-4-carboxylate derivatives at a known concentration are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
Pyrazole-4-carboxylate derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The significant anticancer, antimicrobial, and enzyme-inhibiting properties highlighted in this guide underscore their potential for the development of novel therapeutic agents. Further research into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these derivatives into clinical applications.
References
- 1. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Methyl 1H-Pyrazole-4-Carboxylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 1H-pyrazole-4-carboxylate. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with this compound. Due to the limited availability of direct quantitative data for this compound, this guide also includes information on related pyrazole derivatives and general protocols for assessing solubility and stability, providing a framework for experimental design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior in various experimental and formulation settings.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 126.11 g/mol | PubChem[1] |
| CAS Number | 51105-90-9 | ChemicalBook[2] |
| Appearance | White to off-white solid | - |
| Melting Point | 145-146 °C | ChemicalBook[2] |
| pKa (predicted) | 11.59 ± 0.50 | - |
Solubility Data
Quantitative solubility data for this compound in a range of common solvents is not extensively available in the public domain. However, pyrazole derivatives with poor aqueous solubility are common.[3] To provide a relevant reference, the solubility of Celecoxib, a well-known pyrazole-containing drug, is presented in Table 2. This data can serve as a useful guide for solvent selection in initial formulation and screening studies.
Table 2: Solubility of a Model Pyrazole Compound (Celecoxib) [3]
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temperature |
| Methanol | Freely Soluble | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | ~16.6 | Room Temperature |
| Dimethylformamide (DMF) | ~25 | Room Temperature |
| Ethyl Acetate | High | 25 |
| Acetonitrile | High | 25 |
| Toluene | Low | 25 |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | Room Temperature |
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and application in drug discovery and development. While specific stability studies on this compound are limited, the pyrazole ring itself is known to be relatively stable.[4] However, the ester functional group is a potential liability.
Hydrolytic Stability: Ester-containing compounds are susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol. A study on pyrazole ester derivatives as allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase highlighted their degradation in a pH 8 buffer, with half-lives ranging from 1-2 hours for initial hits to improved stability with half-lives of 450 and 900 minutes for optimized compounds.[5] This suggests that this compound is likely to undergo hydrolysis, and the rate will be pH-dependent.
Thermal Stability: The high melting point of this compound suggests good thermal stability in the solid state.
Photostability: No specific photostability data for this compound has been found. As a general precaution, it is advisable to store the compound protected from light.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible solubility and stability data. The following sections provide standardized procedures that can be adapted for the evaluation of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the solution by filtration (using a solvent-compatible, non-adsorptive filter) or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Assessment: Hydrolytic Stability Protocol
This protocol is designed to assess the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Prepare aqueous buffers at various pH levels (e.g., pH 2, 7, and 9).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate these solutions at a constant temperature (e.g., 37 °C or 50 °C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics and calculate the half-life.
Signaling Pathways and Logical Relationships
While this compound is a synthetic building block and not directly implicated in specific signaling pathways, its derivatives are often designed as inhibitors of various enzymes, such as kinases or proteases. The general workflow for evaluating such a derivative is depicted below.
This diagram illustrates the logical progression from the synthesis of a pyrazole derivative, through in vitro and cell-based screening, to in vivo studies. The solubility and stability data for the core molecule, this compound, and its derivatives are crucial for the formulation development required for successful in vivo evaluation.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided information on related compounds and general experimental protocols offers a solid foundation for researchers. The inherent stability of the pyrazole core, coupled with the potential for ester hydrolysis, are key considerations for its use in the synthesis and development of novel chemical entities. Further experimental investigation is necessary to fully characterize the solubility and stability profile of this compound.
References
- 1. This compound | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 51105-90-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Versatile Core for Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," enabling the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth exploration of the significant applications of pyrazole compounds in medicine, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neurological activities. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key biological pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.
Anti-inflammatory Applications: Selective COX-2 Inhibition
Pyrazole-containing compounds are famously represented in the anti-inflammatory drug class by celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The therapeutic advantage of selective COX-2 inhibition lies in its ability to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the homeostatic COX-1 enzyme.
Mechanism of Action: Prostaglandin Synthesis Inhibition
The primary mechanism of anti-inflammatory pyrazoles like celecoxib is the selective inhibition of the COX-2 enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. By blocking this step, these drugs effectively reduce the production of mediators that cause pain, fever, and inflammation.
Quantitative Data: In Vitro COX-2 Inhibitory Activity
The potency and selectivity of pyrazole-based anti-inflammatory agents are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50(COX-1)/IC50(COX-2), indicates the preference for COX-2 inhibition.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 0.045 | 327 | [1] | |
| Compound 5f | 14.34 | 1.50 | 9.56 | [2] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [2] |
| Compound 6e | >100 | 2.51 | >39.84 | [2] |
| Compound 8b | 13.6 | 0.043 | 316 | [1] |
| Compound 8g | 12.1 | 0.045 | 268 | [1] |
| Compound 5u | 130.2 | 1.79 | 72.73 | |
| Compound 5s | 165.0 | 2.51 | 65.75 |
Experimental Protocols
A common synthetic route to celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[3][4]
-
Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride.
-
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol or a mixture of ethyl acetate and water[4]
-
Catalytic amount of Hydrochloric acid (if starting from the free base)
-
-
Procedure:
-
A mixture of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (1 equivalent) and 4-Sulfamoylphenylhydrazine hydrochloride (1 equivalent) is prepared in a suitable solvent such as a 1:1 mixture of ethyl acetate and water.[4]
-
The reaction mixture is heated to reflux (approximately 75-80°C) and stirred vigorously for several hours (e.g., 5 hours).[4]
-
Reaction progress is monitored using Thin-Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and then further cooled to 0-5°C to facilitate precipitation of the product.[4]
-
The separated solid is collected by filtration, washed thoroughly with water, and dried to yield crude celecoxib.[4]
-
The crude product is purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to afford pure celecoxib.[3]
-
This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the inhibition of this color change is measured to determine the IC50 value.[3]
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test pyrazole compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate and plate reader
-
-
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add 10 µL of the test pyrazole compound (at various concentrations) or DMSO (for the 100% activity control) to the wells.
-
Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Add the colorimetric substrate solution to all wells.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately read the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) over a period of time.
-
The rate of reaction is determined from the change in absorbance. The percent inhibition for each concentration of the test compound is calculated relative to the control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Anticancer Applications: Targeting Proliferation and Survival
The pyrazole scaffold is prevalent in numerous anticancer agents, particularly in the class of protein kinase inhibitors. These compounds interfere with signaling pathways that are critical for cancer cell growth, proliferation, and survival.
Mechanisms of Action
Pyrazole derivatives exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrazole-based drugs are designed to inhibit specific protein kinases, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs), which are often dysregulated in cancer.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: By inhibiting key cell cycle regulators like CDKs, pyrazole compounds can halt the progression of the cell cycle, preventing cancer cell division.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of pyrazole derivatives is assessed by their IC50 values against a panel of human cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 25 | HT29 (Colon) | 3.17 | |
| Compound 25 | A549 (Lung) | 4.21 | |
| Compound 33 | HCT116 (Colon) | <23.7 | |
| Compound 34 | HCT116 (Colon) | <23.7 | |
| Compound 36 (CDK2) | - | 0.199 | |
| Flavanone-Pyrazole Hybrid | K562 (Leukemia) | 0.5 | |
| Ferrocene-Pyrazole Hybrid 47c | HCT-116 (Colon) | 3.12 | |
| Doxorubicin (Reference) | HCT-116 (Colon) | 5.23 | |
| Doxorubicin (Reference) | MCF-7 (Breast) | 4.17 |
Experimental Protocols
The synthesis often involves a multi-component reaction. For example, the one-pot synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines.
-
Reaction: One-pot reaction of 2-hydrazinopyridine, an aromatic aldehyde, and malononitrile.
-
Materials:
-
2-Hydrazinopyridine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Ethanol (solvent)
-
Piperidine (catalyst)
-
-
Procedure:
-
A mixture of 2-hydrazinopyridine (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (2 mmol) is suspended in ethanol (20 mL).
-
A catalytic amount of piperidine (2-3 drops) is added to the mixture.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
-
The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test pyrazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
-
Antimicrobial Applications: Combating Bacteria and Fungi
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their potential is particularly significant in the context of rising antimicrobial resistance.
Mechanism of Action
The antimicrobial mechanisms of pyrazoles are diverse. One notable target is DNA gyrase , a bacterial topoisomerase II enzyme essential for DNA replication, transcription, and repair. Inhibition of this enzyme leads to bacterial cell death.[5]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of pyrazole compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
Antibacterial Activity (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | K. pneumoniae | E. coli | Reference |
| Compound 21a | 62.5 | 62.5 | 62.5 | 125 | [6] |
| Compound 21b | 125 | 125 | 125 | 250 | [6] |
| Compound 9 | 4 | - | >128 | >128 | [7] |
| Chloramphenicol | 125 | 125 | 125 | 125 | [6] |
| Ciprofloxacin | - | - | - | - |
Antifungal Activity (MIC in µg/mL)
| Compound ID | C. albicans | A. niger | Reference |
| Compound 21a | 125 | 62.5 | [6] |
| Compound 17 | Good activity | - | [8] |
| Pyrazole 3b | - | 250 (MFIC) | [9] |
| Clotrimazole | 125 | 125 | [6] |
Experimental Protocols
This method is used to quantitatively determine the MIC of a compound.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Test pyrazole compounds and standard antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
-
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized bacterial inoculum and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 10 µL of the diluted bacterial suspension to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]
-
Neurological Applications: Modulating CNS Activity
The pyrazole scaffold has been successfully incorporated into molecules targeting the central nervous system (CNS), leading to the development of agents with anticonvulsant and antidepressant properties.
Mechanisms of Action
-
Anticonvulsant Activity: The precise mechanisms are varied, but some pyrazole derivatives are thought to modulate the activity of ion channels (e.g., sodium, calcium channels) or enhance the action of the inhibitory neurotransmitter GABA, thereby reducing neuronal hyperexcitability.
-
Antidepressant Activity: Some pyrazoles exhibit antidepressant effects by inhibiting monoamine oxidase (MAO) enzymes, particularly MAO-A.[11] Inhibition of MAO-A increases the levels of neurotransmitters like serotonin and norepinephrine in the brain.
Quantitative Data: Anticonvulsant and Antidepressant Activity
The efficacy of CNS-active pyrazoles is often evaluated in animal models.
Anticonvulsant Activity
| Compound ID | Test | Dose | Activity | Reference |
| Compound 11b | PTZ-induced seizures | 20 mg/kg | Remarkable protection | [12] |
| Compound 11a | PTZ-induced seizures | 20 mg/kg | Remarkable protection | [12] |
| Compound 11d | PTZ-induced seizures | 20 mg/kg | Remarkable protection | [12] |
| Phenobarbital | PTZ-induced seizures | 30 mg/kg | Standard | [12] |
Antidepressant Activity
| Compound ID | Test | Dose | Activity (% of Imipramine) | Reference |
| Compound 4a | Tail Suspension | 10 mg/kg | ~200% | [12] |
| Compound 4b | Tail Suspension | 10 mg/kg | ~200% | [12] |
| Compound 5c | Tail Suspension | 10 mg/kg | 88.6% | [13] |
| Imipramine | Tail Suspension | 10 mg/kg | 100% (Standard) | [13] |
Experimental Protocols
The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures (grand mal epilepsy).
-
Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.
-
Animals: Mice (25-30 g) or rats (200-250 g).[14]
-
Procedure:
-
Administer the test pyrazole compound or a vehicle control to groups of animals, typically intraperitoneally (i.p.) or orally (p.o.). A standard drug like Phenytoin (25 mg/kg) is used for comparison.[14]
-
After a set pre-treatment time (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.
-
Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. The ED50 (the dose protecting 50% of animals) can be calculated.
-
The TST is a behavioral test used to screen for potential antidepressant drugs. It is based on the principle that an animal subjected to a short-term, inescapable stress will develop an immobile posture. Antidepressant treatments reduce the duration of this immobility.[15]
-
Apparatus: A suspension box or chamber from which the animal can be hung by its tail.
-
Animals: Mice.
-
Procedure:
-
Administer the test compound, vehicle, or a standard antidepressant (e.g., Imipramine, 10 mg/kg) to groups of mice.[11][13]
-
After a pre-treatment period (e.g., 60 minutes), suspend each mouse individually by its tail using adhesive tape, ensuring its head is about 20-25 cm from the floor.
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of all movement except for minor movements necessary for balance.
-
A significant reduction in the duration of immobility compared to the vehicle-treated group indicates potential antidepressant activity.
-
Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have cemented its status as a privileged structure in drug discovery. The data and protocols presented in this guide highlight the extensive and ongoing research into pyrazole derivatives as potent anti-inflammatory, anticancer, antimicrobial, and neurological agents. Future research will undoubtedly continue to unlock the therapeutic potential of this versatile heterocyclic core, leading to the development of next-generation medicines with improved efficacy and safety profiles.
References
- 1. New pyrazoline derivatives and their antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) | Semantic Scholar [semanticscholar.org]
- 3. zenodo.org [zenodo.org]
- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. thaiscience.info [thaiscience.info]
- 12. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mc.minia.edu.eg [mc.minia.edu.eg]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
The Pyrazole Core: A Technical Guide to its Chemistry and Significance in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[2] This guide provides an in-depth exploration of pyrazole chemistry, covering its fundamental properties, key synthetic methodologies, and its profound significance in the pharmaceutical landscape. Through detailed experimental protocols, quantitative data analysis, and visual pathway modeling, this document serves as a technical resource for professionals engaged in drug discovery and development.
Core Chemistry of Pyrazole
Structure and Physicochemical Properties
The pyrazole ring is a planar, five-membered aromatic system with the molecular formula C₃H₄N₂.[1] Its aromaticity, which confers significant stability, arises from a delocalized 6π-electron system that satisfies Hückel's rule.[1][3] The ring contains two distinct nitrogen atoms: one is a pyrrole-like N1, which donates its lone pair to the aromatic sextet, and the other is a pyridine-like N2, whose lone pair resides in an sp² hybrid orbital within the plane of the ring.[1] This configuration makes pyrazole amphoteric; it can act as a weak acid by losing the N1 proton or as a weak base through the protonation of the N2 nitrogen.[1]
Table 1: Physicochemical Properties of Pyrazole
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂ | [1] |
| Molar Mass | 68.08 g/mol | |
| Melting Point | 70 °C | [4] |
| Boiling Point | 188 °C | [3] |
| Acidity (pKa of N-H) | 14.21 | [1] |
| Basicity (pKb) | 11.5 | [3][5] |
Reactivity
The electron distribution within the pyrazole ring governs its reactivity. The two electronegative nitrogen atoms reduce the electron density at the C3 and C5 positions. Consequently, the C4 position is the most electron-rich and is the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[3][4] Conversely, nucleophilic substitution is favored at the electron-deficient C3 and C5 positions, especially if a suitable leaving group is present.[1] The N1 position can be readily alkylated after deprotonation with a base.[6]
Synthesis of the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis. The most prevalent and versatile method is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[2][7]
Knorr Pyrazole Synthesis
The Knorr synthesis involves the reaction of a β-diketone, β-ketoester, or a related 1,3-dicarbonyl species with hydrazine or one of its derivatives.[7][8] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1] A significant consideration, particularly with unsymmetrical dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic nature of the reactants and the reaction conditions.[1]
Comparison of Synthetic Methods
While conventional heating is standard, modern techniques like microwave irradiation and ultrasonic assistance have been shown to improve reaction times and yields.
Table 2: Comparison of Yields for Pyrazoline Synthesis Methods* Note: Pyrazolines are precursors to pyrazoles and this data illustrates the efficiency gains from modern synthetic techniques.
| Method | Temperature | Time | Yield (%) | Reference |
| Conventional | Reflux | 3-8 h | 55-75% | [9][10] |
| Microwave | 110-140 °C | 2-10 min | 79-89% | [10] |
| Ultrasonic | Ambient | 15-45 min | 72-89% | [10] |
| Grinding | Ambient | 5-15 min | 78-94% | [10] |
Detailed Experimental Protocol: Knorr Synthesis of a Pyrazolone
This protocol details the synthesis of a pyrazolone derivative from ethyl benzoylacetate and hydrazine hydrate.[7]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[7]
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture while stirring.[7]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate product precipitation.[7]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.[7]
Significance in Drug Development
The pyrazole scaffold is a key constituent in numerous approved drugs, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[11][12]
Case Study 1: Celecoxib (COX-2 Inhibitor)
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14] The selectivity of Celecoxib for COX-2 over the related COX-1 isoform reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[14] The drug's diaryl-substituted pyrazole structure is crucial for its activity, with the sulfonamide moiety binding to a specific hydrophilic pocket in the COX-2 enzyme, a key determinant of its selectivity.[13]
Case Study 2: Ruxolitinib (JAK Inhibitor)
Ruxolitinib is an anticancer agent that functions as a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of this pathway can lead to myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking downstream gene expression and inhibiting cell proliferation.
Quantitative Biological Data
The development of pyrazole-based drugs often involves synthesizing and testing numerous analogs to optimize potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency.
Table 3: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 5.42 | 2.16 | 2.51 | |
| Compound 5f | 14.34 | 1.50 | 9.56 | |
| Compound 6f | 9.56 | 1.15 | 8.31 | |
| PYZ16 | >5.58 | 0.52 | >10.73 | [4] |
| PYZ28 | >50 | 0.26 | >192.3 | [4] |
Structure-Activity Relationships (SAR)
SAR studies are crucial for rational drug design. For the 1,5-diarylpyrazole class of COX-2 inhibitors, specific structural features are required for potent and selective activity.
-
N1-Aryl Group: A substituted phenyl ring at the N1 position is common. For COX-2 selectivity, a para-sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) group is critical. This moiety fits into a secondary side-pocket present in COX-2 but not COX-1.
-
C5-Aryl Group: A para-substituted phenyl ring at the C5 position, often with a methyl or fluoro group, contributes to potency.
-
C3-Substitution: Small, electron-withdrawing groups like trifluoromethyl (-CF₃) at the C3 position generally enhance inhibitory activity.
Conclusion
The pyrazole nucleus is a remarkably versatile and enduring scaffold in the field of drug discovery. Its favorable physicochemical properties, synthetic accessibility, and capacity for diverse biological interactions have cemented its status as a privileged structure. The success of blockbuster drugs like Celecoxib highlights the therapeutic potential that can be unlocked through the strategic functionalization of the pyrazole core. As medicinal chemistry continues to evolve, the rational design of novel pyrazole derivatives, guided by a deep understanding of their chemistry and structure-activity relationships, will undoubtedly continue to yield innovative therapeutic agents for a wide array of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Methyl 1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 1H-pyrazole-4-carboxylate (CAS No: 51105-90-9), a heterocyclic building block utilized in pharmaceutical research and development. Due to the limited availability of extensive toxicological data for this specific compound, this document combines information from Safety Data Sheets (SDS), chemical databases, and studies on related pyrazole derivatives to provide the most thorough guidance possible. All procedures outlined should be performed in a designated laboratory setting by trained personnel.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 126.11 g/mol | --INVALID-LINK-- |
| Melting Point | 145-146 °C | --INVALID-LINK-- |
| Boiling Point | 271 °C | --INVALID-LINK-- |
| Density | 1.275 g/cm³ | --INVALID-LINK-- |
| Appearance | White to Almost white powder to crystal | --INVALID-LINK-- |
| Solubility | No data available | N/A |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The GHS classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | 4 (50% of reports) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 (50% of reports) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 (50% of reports) | H332: Harmful if inhaled |
(Source: --INVALID-LINK--, based on aggregated data from ECHA C&L Inventory notifications)
Signal Word: Warning
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
Toxicological Information
Specific quantitative toxicological data for this compound is largely unavailable in published literature and databases. The hazard classifications suggest that the substance is harmful and an irritant.
| Toxicity Data | Value | Species |
| LD50 Oral | No data available | N/A |
| LD50 Dermal | No data available | N/A |
| LC50 Inhalation | No data available | N/A |
Toxicological Mechanism: While the specific metabolic and toxicological pathways for this compound have not been fully elucidated, studies on other pyrazole derivatives suggest potential mechanisms of toxicity. Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to cause acute mammalian toxicity through the dose-dependent inhibition of mitochondrial respiration.[1][2][3] This inhibition can lead to cytotoxicity in metabolically active cells, such as hepatocytes.[1][2][3] Furthermore, pyrazole itself can potentiate liver injury by inducing oxidative stress and activating stress-related signaling pathways like JNK and p38 MAPK, with mitochondria being critical targets.[4]
Based on these findings, a plausible, though not confirmed, toxicological pathway for pyrazole derivatives involves the disruption of mitochondrial function.
References
- 1. aksci.com [aksci.com]
- 2. research.monash.edu [research.monash.edu]
- 3. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the mitochondrial permeability transition by cyclosporin A prevents pyrazole plus lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of Methyl 1H-pyrazole-4-carboxylate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1H-pyrazole-4-carboxylate (C₅H₆N₂O₂, CAS: 51105-90-9), a key building block in the synthesis of various pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.62 | s (broad) | 1H | N-H |
| 8.09 | s | 2H | C3-H, C5-H |
| 3.72 | s | 3H | O-CH₃ |
Solvent: DMSO-d₆, Frequency: 400 MHz
¹³C NMR Data (Estimated)
Due to the limited availability of direct experimental ¹³C NMR data for this compound, the following chemical shifts are estimated based on the closely related analog, 1-Methyl-1H-pyrazole-4-carboxylic acid.
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=O (ester) |
| ~139 | C3, C5 |
| ~110 | C4 |
| ~52 | O-CH₃ |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretch (pyrazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
| Broad, ~3200 | Medium | N-H stretch |
Mass Spectrometry (MS)
A GC-MS spectrum for this compound is available in the PubChem database (CID 9793760). The fragmentation pattern is expected to show the molecular ion peak and characteristic fragments resulting from the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
| m/z | Interpretation |
| 126 | [M]⁺ (Molecular Ion) |
| 95 | [M - OCH₃]⁺ |
| 67 | [M - COOCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These represent standard protocols and may be adapted based on the specific instrumentation and experimental requirements.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
¹H NMR Acquisition: A proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a few milligrams of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Analysis: The analysis is performed on a GC system coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a mass range of m/z 40-400.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Methodological & Application
Methyl 1H-pyrazole-4-carboxylate: A Versatile Scaffold for Organic Synthesis in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic building block widely employed in organic synthesis, particularly in the field of medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for the development of a diverse range of biologically active molecules. This document provides an overview of its key applications, detailed experimental protocols for its derivatization, and quantitative data to support its use in the synthesis of potent kinase and cyclooxygenase (COX) inhibitors.
Key Applications in Drug Discovery
The pyrazole moiety is a prominent feature in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in various biological interactions. This compound serves as a crucial starting material for the synthesis of compounds targeting a range of therapeutic areas.
1. Kinase Inhibitors:
The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. By modifying the substituents on the pyrazole ring and the ester group of this compound, medicinal chemists can achieve potent and selective inhibition of various kinases.
-
c-Jun N-terminal Kinase (JNK) Inhibitors: JNKs are implicated in various cellular processes, including inflammation and apoptosis, making them attractive targets for neurodegenerative diseases and inflammatory disorders. N-substituted pyrazole derivatives derived from this compound form the core of many potent JNK inhibitors.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is associated with autoimmune diseases and cancers. Pyrazole-based compounds have been successfully developed as JAK inhibitors for the treatment of these conditions.
2. Cyclooxygenase-2 (COX-2) Inhibitors:
Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to non-selective inhibitors. The 1,5-diarylpyrazole scaffold, a key feature of the COX-2 inhibitor celecoxib, can be synthesized using pyrazole-carboxylate derivatives as precursors. These compounds exhibit potent anti-inflammatory and analgesic properties.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for key transformations involving this compound, along with tabulated quantitative data from various studies.
Protocol 1: N-Alkylation of this compound
N-alkylation is a fundamental step in the diversification of the pyrazole scaffold. The regioselectivity of this reaction (alkylation at N1 versus N2) is a critical consideration and can be influenced by the choice of base, solvent, and alkylating agent.
General Procedure (Base-Mediated):
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, CH3CN), add a base (e.g., K2CO3, Cs2CO3, NaH) (1.1-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, mesylate) (1.0-1.2 eq) dropwise.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product(s).
Table 1: N-Alkylation of this compound - Examples and Yields
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K2CO3 | DMF | RT | 1 | 90 | [1] |
| Ethyl Bromide | Cs2CO3 | DMF | 80 | 2 | ~99 | [2] |
| Propyl Bromide | Cs2CO3 | DMF | 80 | 2 | ~99 | [2] |
| Benzyl Bromide | K2CO3 | DMF | RT | 4 | 85 | [3] |
| 4-Methoxybenzyl chloride | NaH | DMF | 60 | 12 | 78 | [3] |
Protocol 2: Synthesis of a Pyrazole-Based JNK3 Inhibitor Intermediate
This protocol describes a key step in the synthesis of aminopyrazole-based JNK3 inhibitors, starting from a functionalized pyrazole derivative.
Ullmann Coupling Reaction:
-
To a reaction vessel, add 4-nitro-1H-pyrazole (1.0 eq), 3-bromobenzoic acid (1.1 eq), CuI (0.2 eq), trans-N,N-dimethylcyclohexane-1,2-diamine (0.4 eq), and Cs2CO3 (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and acidify with HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Table 2: Biological Activity of Pyrazole-Based JNK Inhibitors
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| 26a | >10000 | 275 | 16 | [4] |
| 26f | >10000 | 1130 | 38 | [4] |
| 26k | >10000 | 480 | 15 | [4] |
| SR-4326 | >10000 | 250 | 15 | [4] |
Protocol 3: Synthesis of a Pyrazole-Based JAK Inhibitor
This protocol outlines the synthesis of a 4-amino-(1H)-pyrazole derivative as a potent JAK inhibitor.
Nucleophilic Aromatic Substitution:
-
To a solution of a 5-substituted-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, EtOH), add a substituted aniline (1.0 eq) and a base (e.g., DIPEA, Na2CO3).
-
Stir the reaction at room temperature to 100 °C for 12-16 hours.
-
Isolate the intermediate product.
-
To the intermediate (1.0 eq) in n-BuOH, add 1H-pyrazol-4-amine (1.2 eq) and TFA (catalytic).
-
Heat the mixture to 120 °C under microwave irradiation for 1 hour.
-
Cool the reaction, concentrate the solvent, and purify the residue by column chromatography to obtain the final product.[5]
Table 3: Biological Activity of Pyrazole-Based JAK Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| 3f | 3.4 | 2.2 | 3.5 | 18.2 | [5] |
| 11b | 4.6 | 3.1 | 1.1 | 1.9 | [5] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [5] |
Protocol 4: Synthesis of a Celecoxib Analogue (COX-2 Inhibitor)
This protocol describes the synthesis of a 1,5-diarylpyrazole, a core structure of many COX-2 inhibitors.
Cyclocondensation Reaction:
-
To a solution of a substituted chalcone (1.0 eq) in ethanol or acetic acid, add a substituted hydrazine hydrochloride (1.1 eq).
-
Heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-diarylpyrazole.
Table 4: In Vitro COX-1/COX-2 Inhibition Data for Celecoxib Analogues
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15.0 | 0.05 | 300 | [6] |
| Analogue 1 | 12.5 | 0.08 | 156 | [6] |
| Analogue 2 | >100 | 0.15 | >667 | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways targeted by these pyrazole derivatives and the general synthetic workflows are provided below using Graphviz.
General synthetic workflow for pyrazole derivatives.
Simplified JNK signaling pathway and inhibition.
Simplified JAK-STAT signaling pathway and inhibition.
COX-2 pathway for prostaglandin synthesis and inhibition.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of medicinally important compounds. Its utility in constructing potent and selective kinase and COX-2 inhibitors has been well-demonstrated. The provided protocols and data serve as a practical guide for researchers in the field of drug discovery and development, highlighting the potential of this scaffold in generating novel therapeutic agents. Careful selection of synthetic strategies and a thorough understanding of the structure-activity relationships are crucial for the successful application of this privileged scaffold.
References
- 1. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of β3-Adrenergic Agonists Using Methyl 1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Methyl 1H-pyrazole-4-carboxylate as a key starting material in the synthesis of β3-adrenergic agonists, with a focus on the preparation of a key intermediate for the novel β3-agonist, Vibegron.
Introduction
β3-adrenergic receptors are predominantly located in adipose tissue and the detrusor muscle of the bladder. Agonists of this receptor have shown significant therapeutic potential for the treatment of overactive bladder (OAB) and type 2 diabetes. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, and its incorporation into β3-agonist design has led to the development of potent and selective therapeutic agents. This compound is a versatile and commercially available building block that can be elaborated into complex pyrazole-containing molecules. This document outlines a synthetic strategy and provides detailed protocols for the conversion of this compound into a key aldehyde intermediate, which is a precursor to the β3-agonist Vibegron.
Signaling Pathway of β3-Adrenergic Receptor Agonists
Activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR), primarily involves the Gs alpha subunit. This initiates a signaling cascade beginning with the activation of adenylyl cyclase, which then increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP subsequently activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate the physiological response, such as smooth muscle relaxation in the bladder. While this is the canonical pathway, evidence also suggests the involvement of other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) and Protein Kinase C (PKC) pathways, in mediating some of the effects of β3-AR activation.
Synthetic Strategy and Experimental Protocols
The synthesis of the key intermediate, 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carbaldehyde, from this compound can be achieved through a three-step process. This synthetic route provides a clear and efficient pathway for researchers in drug development.
Protocol 1: Synthesis of Methyl 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carboxylate (N-Arylation)
This protocol describes the N-arylation of this compound with a suitable aryl halide.
Materials:
-
This compound
-
1-Bromo-2-(2,2,2-trifluoroethoxy)benzene
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq), 1-bromo-2-(2,2,2-trifluoroethoxy)benzene (1.2 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq) in DMSO, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |
| This compound | 126.11 | 1.0 g | 7.93 mmol | - |
| 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene | 255.04 | 2.43 g | 9.52 mmol | - |
| Methyl 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carboxylate | 300.23 | - | - | ~75% |
Protocol 2: Synthesis of (1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazol-4-yl)methanol (Reduction)
This protocol details the reduction of the methyl ester to the corresponding primary alcohol.
Materials:
-
Methyl 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Ethyl acetate
Procedure:
-
To a solution of Methyl 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF at 0 °C, slowly add lithium aluminum hydride (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by 15% aqueous NaOH, and then water again.
-
Stir the resulting suspension for 30 minutes, then add sodium sulfate decahydrate and stir for another 30 minutes.
-
Filter the solid and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the desired alcohol, which can be used in the next step without further purification if sufficiently pure.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |
| Methyl 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carboxylate | 300.23 | 1.0 g | 3.33 mmol | - |
| (1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazol-4-yl)methanol | 272.22 | - | - | ~90% |
Protocol 3: Synthesis of 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carbaldehyde (Oxidation)
This protocol describes the oxidation of the primary alcohol to the aldehyde.
Materials:
-
(1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazol-4-yl)methanol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of (1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazol-4-yl)methanol (1.0 eq) in dichloromethane, add activated manganese dioxide (5.0 eq).
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure to afford the desired aldehyde. The product can be purified by column chromatography if necessary.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |
| (1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazol-4-yl)methanol | 272.22 | 1.0 g | 3.67 mmol | - |
| 1-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole-4-carbaldehyde | 270.21 | - | - | ~85% |
Pharmacological Data of a Representative β3-Agonist
The following table summarizes the pharmacological data for Vibegron, a β3-agonist that can be synthesized from the key pyrazole intermediate described in this document.
| Compound | Target | EC₅₀ (nM) | Selectivity vs. β1/β2 | Therapeutic Indication |
| Vibegron | Human β3-AR | 1.9 | > 2000-fold | Overactive Bladder (OAB) |
Note: The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response. The data presented here is for illustrative purposes and may vary depending on the specific assay conditions.
Conclusion
This compound serves as an excellent and cost-effective starting material for the synthesis of complex pyrazole-containing molecules, including key intermediates for potent and selective β3-adrenergic agonists like Vibegron. The protocols provided herein offer a clear and reproducible pathway for researchers in the field of drug discovery and development to access these important compounds. The synthetic route is robust and amenable to scale-up, making it suitable for both academic and industrial research settings.
Application of Pyrazole Derivatives as Antifungal Agents: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal strains poses a significant threat to agriculture and human health, necessitating the development of novel antifungal agents. Pyrazole derivatives have garnered considerable attention in medicinal and agricultural chemistry due to their broad spectrum of biological activities, including potent antifungal properties. This document provides an overview of the application of pyrazole derivatives as antifungal agents, including their synthesis, mechanism of action, and protocols for their evaluation.
Introduction to Pyrazole Derivatives in Antifungal Research
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature allows for the synthesis of a wide array of derivatives with diverse biological activities. Several commercial fungicides, such as penthiopyrad, bixafen, and fluxapyroxad, feature a pyrazole carboxamide core and function by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. This highlights the potential of the pyrazole scaffold in the design of new and effective antifungal agents. Research has expanded to explore various other pyrazole derivatives, including those coupled with other heterocyclic systems like isoxazoles and triazoles, to enhance their antifungal efficacy and spectrum.
Mechanism of Action
The primary mechanism of action for many antifungal pyrazole derivatives is the inhibition of key fungal enzymes essential for growth and survival.
Succinate Dehydrogenase (SDH) Inhibition: Many pyrazole carboxamide derivatives act as SDH inhibitors (SDHIs). SDH, also known as complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts fungal respiration and energy production, leading to cell death. Molecular docking studies have shown that these compounds bind to the ubiquinone-binding site of the SDH enzyme, often forming hydrogen bonds and π-π interactions with key amino acid residues.
Sterol Biosynthesis Inhibition: Another important target for antifungal agents is the fungal cell membrane. Some pyrazole derivatives, particularly those designed as analogues of azole antifungals, target the enzyme sterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity.
Other Potential Mechanisms: Research also suggests that some pyrazole derivatives may act on other fungal targets, such as chitin synthase, which is involved in cell wall synthesis, or N-myristoyltransferase, an enzyme involved in protein modification.
Signaling Pathway of SDHI Action
Caption: Mechanism of action of pyrazole carboxamides as SDH inhibitors.
Quantitative Data on Antifungal Activity
The antifungal efficacy of pyrazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50). The following tables summarize the in vitro antifungal activity of selected pyrazole derivatives against various fungal pathogens.
Table 1: Antifungal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives against Phytopathogenic Fungi.
| Compound | Fungal Strain | EC50 (µg/mL) |
| 7ai (Isoxazolol Pyrazole Carboxylate) | Rhizoctonia solani | 0.37 |
| Alternaria porri | 2.24 | |
| Marssonina coronaria | 3.21 | |
| Cercospora petroselini | 10.29 | |
| Carbendazol (Control) | Rhizoctonia solani | 1.00 |
| 26 (p-trifluoromethylphenyl pyrazole) | Botrytis cinerea | 2.432 |
| Rhizoctonia solani | 2.182 | |
| Valsa mali | 1.787 | |
| Thanatephorus cucumeris | 1.638 | |
| Fusarium oxysporum | 6.986 | |
| Fusarium graminearum | 6.043 | |
| 1v (Aryl OCF3 pyrazole) | Fusarium graminearum | 0.0530 µM |
| Pyraclostrobin (Control) | Fusarium graminearum | Comparable to 1v |
Table 2: Antifungal Activity of Triazoles Containing Phenylethynyl Pyrazole Side Chains against Human Pathogenic Fungi.
| Compound | Fungal Strain | MIC (µg/mL) |
| 5k | Candida albicans | 0.125 |
| Cryptococcus neoformans | 0.125 | |
| Aspergillus fumigatus | 8.0 | |
| 6c | Candida albicans | 0.0625 |
| Cryptococcus neoformans | 0.0625 | |
| Aspergillus fumigatus | 4.0 | |
| Fluconazole (Control) | Candida albicans | 0.25-1.0 |
| Cryptococcus neoformans | 2.0-8.0 | |
| Aspergillus fumigatus | >64 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel antifungal compounds. The following are generalized protocols based on published literature.
Protocol 1: Synthesis of Pyrazole Carboxamide Derivatives
This protocol describes a general method for the synthesis of pyrazole carboxamides via the reaction of a pyrazole carboxylic acid with an appropriate amine.
Caption: General workflow for the synthesis of pyrazole carboxamides.
Materials:
-
Substituted pyrazole carboxylic acid
-
Thionyl chloride
-
Appropriate amine
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Triethylamine or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
A mixture of the pyrazole carboxylic acid and an excess of thionyl chloride is refluxed for 2-4 hours.
-
After the reaction is complete, excess thionyl chloride is removed under reduced pressure to yield the crude pyrazole carbonyl chloride.
-
The crude acyl chloride is dissolved in anhydrous DCM.
-
The desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) are added to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours until completion (monitored by TLC).
-
The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide derivative.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Mycelium Growth Inhibition Method)
This protocol is widely used to determine the EC50 values of compounds against phytopathogenic fungi.
Caption: Workflow for the mycelium growth inhibition assay.
Materials:
-
Test pyrazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Actively growing cultures of test fungi
-
Sterile Petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock solutions of the test compounds are prepared by dissolving them in DMSO.
-
Serial dilutions of the stock solutions are prepared to obtain the desired final concentrations.
-
The required volume of each compound dilution is added to molten PDA medium and poured into sterile Petri dishes. A control plate containing only DMSO in PDA is also prepared.
-
A 5 mm mycelial disc is taken from the edge of an actively growing fungal culture and placed at the center of each PDA plate.
-
The plates are incubated at 25-28 °C for 48-72 hours, or until the fungal growth in the control plate reaches approximately two-thirds of the plate diameter.
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.
-
The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is determined by probit analysis of the inhibition data.
Conclusion and Future Perspectives
Pyrazole derivatives represent a promising class of compounds in the quest for new antifungal agents. Their synthetic accessibility and the potential for structural modification allow for the fine-tuning of their biological activity. The inhibition of succinate dehydrogenase has proven to be a particularly successful strategy, leading to the development of several commercial fungicides. Future research in this area will likely focus on the design of novel pyrazole derivatives with different mechanisms of action to combat the development of resistance. Furthermore, the exploration of hybrid molecules that combine the pyrazole scaffold with other pharmacophores may lead to compounds with enhanced potency and a broader spectrum of activity. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of the next generation of pyrazole-based antifungal drugs.
Application Notes & Protocols: The Strategic Application of Methyl 1H-pyrazole-4-carboxylate in the Synthesis of Advanced Fungicides
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Pyrazole Core in Modern Crop Protection
Pyrazole-based chemical structures are a cornerstone in the development of modern agrochemicals, particularly within the class of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] These compounds are critical for managing a broad spectrum of fungal diseases that threaten global crop production.[3][4] Their efficacy stems from a highly specific mode of action: the disruption of the fungal mitochondrial respiratory chain by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II.[1][5][6] This targeted inhibition halts ATP production, leading to the cessation of spore germination and mycelial growth, ultimately causing fungal cell death.[1]
At the heart of many leading SDHI fungicides is the methyl 1H-pyrazole-4-carboxylate scaffold. This seemingly simple heterocyclic ester is a "privileged" building block, providing a versatile and robust platform for the synthesis of highly active and commercially successful fungicides like Bixafen, Fluxapyroxad, and Sedaxane.[1][2][4] This document serves as a detailed technical guide, elucidating the strategic importance of this precursor and providing actionable protocols for its application in the synthesis of pyrazole carboxamide fungicides.
The Central Intermediate: this compound
The utility of this compound as a precursor is rooted in its inherent chemical architecture. The pyrazole ring is stable, and the ester at the 4-position provides a reactive handle for the crucial amide bond formation that defines the pyrazole carboxamide class of fungicides.[7][8] Furthermore, positions 1, 3, and 5 of the pyrazole ring can be functionalized to fine-tune the biological activity, spectrum, and physicochemical properties of the final molecule. For many modern SDHIs, the key intermediate is the N-methylated, 3-(difluoromethyl)-substituted pyrazole carboxylic acid, derived directly from precursors like this compound.[4][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - ProQuest [proquest.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazole Carboxamides as Potent Carbon-Anhydrase-Inhibitoren: Anwendungshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über die aufkommende Klasse der Pyrazol-Carboxamide als potente Inhibitoren von Carboanhydrase (CA)-Isozymen. Carboanhydrasen sind eine Familie von Metalloenzymen, die die reversible Hydratisierung von Kohlendioxid zu Bicarbonat und einem Proton katalysieren.[1][2] Diese Enzyme sind an verschiedenen physiologischen und pathologischen Prozessen beteiligt, was sie zu attraktiven Zielstrukturen für die Arzneimittelentwicklung bei Erkrankungen wie Glaukom, Epilepsie und Krebs macht.[1][3] Pyrazol-Carboxamid-Derivate haben eine signifikante Hemmwirkung gegen verschiedene CA-Isozyme gezeigt, insbesondere gegen die Isozyme hCA I, hCA II, hCA IX und hCA XII, die für den Menschen von Bedeutung sind.[4][5][6]
Quantitative Datenzusammenfassung
Die Hemmaktivität von Pyrazol-Carboxamid-Derivaten gegen humane Carboanhydrase (hCA)-Isozyme wird typischerweise als Hemmkonstante (Ki) oder als Konzentration, die eine 50%ige Hemmung bewirkt (IC50), angegeben. Die folgende Tabelle fasst die quantitativen Daten aus ausgewählten Studien zusammen und zeigt die Wirksamkeit und Selektivität verschiedener Pyrazol-Carboxamid-Reihen.
| Verbindungsklasse | Ziel-Isozym | Ki-Werte (nM) | IC50-Werte (nM) | Referenz-Verbindung |
| Pyrazol-Carboxamid-Derivate (SA1-12) | hCA I | 10.69 - 70.87 | Acetazolamid (AZA) | |
| hCA II | 20.01 - 56.63 | |||
| Pyrazol-Carboxamide mit Sulfonamid-Anteil (6a-i) | hCA I | 63 - 3368 | Acetazolamid (AZA) | |
| hCA II | 7 - 4235 | |||
| Benzolsulfonamide mit Pyrazol-Carboxamiden | hCA I | 727.2 - 2195.8 | Acetazolamid (AZA) | |
| hCA II | 3.3 - 866.7 | |||
| hCA IX | 6.1 - 568.8 | |||
| hCA XII | 61.3 - 432.8 | |||
| Pyrazol-Carbonsäureamide von 5-Amino-1,3,4-thiadiazol-2-sulfonamid | hCA I | 27.8 - 87.3 | Acetazolamid (AZA) | |
| hCA II | 24.4 - 54.8 |
Experimentelle Protokolle
Synthese von Pyrazol-Carboxamid-Derivaten
Die Synthese von Pyrazol-Carboxamiden umfasst typischerweise eine mehrstufige Reaktion. Ein allgemeines Schema beinhaltet die Reaktion eines Pyrazol-Carbonsäurechlorids mit einem entsprechenden Amin. Die Ausgangsmaterialien, Pyrazol-Carbonsäuren, können durch verschiedene heterocyclische Synthesemethoden erhalten werden.[4]
Beispielprotokoll zur Synthese von Pyrazol-Carboxamiden mit Sulfonamid-Anteil:
-
Synthese der Pyrazol-3-carbonsäure: Die Reaktion von Furandionen mit den entsprechenden Hydrazinen führt zur Bildung von Pyrazol-3-carbonsäuren.[4]
-
Aktivierung der Carbonsäure: Die Pyrazol-3-carbonsäure wird mit einem Chlorierungsmittel wie Thionylchlorid (SOCl2) behandelt, um das entsprechende Säurechlorid zu bilden.
-
Amidierungsreaktion: Das Pyrazol-3-carbonylchlorid wird dann in Gegenwart einer Base mit einem primären oder sekundären Sulfonamid umgesetzt, um das gewünschte Pyrazol-Carboxamid-Derivat zu erhalten.[4]
-
Aufreinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie aufgereinigt.
-
Charakterisierung: Die Struktur der synthetisierten Verbindungen wird mittels FT-IR-, 1H-NMR-, 13C-NMR- und HRMS-Spektroskopie bestätigt.[4]
In-vitro-Hemmtest der Carboanhydrase
Die hemmende Wirkung von Pyrazol-Carboxamiden auf CA-Isozyme wird üblicherweise mit zwei Hauptmethoden untersucht: dem Hydratase-Aktivitätstest und dem Esterase-Aktivitätstest.[7]
1. Aufreinigung von humanen Carboanhydrase-Isozymen (hCA I und hCA II):
hCA I und hCA II werden typischerweise aus menschlichen Erythrozyten durch Affinitätschromatographie an einer Sepharose-4B-L-Tyrosin-Sulfanilamid-Säule gereinigt.[2][8]
2. Hydratase-Aktivitätstest (CO2-Hydratisierung):
Diese Methode misst die Fähigkeit des Enzyms, die Hydratisierung von CO2 zu katalysieren.[7]
-
Die CA-Aktivität wird bestimmt, indem die pH-Änderung verfolgt wird, die aus der durch das Enzym katalysierten CO2-Hydratation resultiert.[7]
-
Die Reaktion wird in einem Puffer (z. B. Tris-HCl) bei einer kontrollierten Temperatur durchgeführt.
-
Die Zeit, die für eine bestimmte pH-Änderung in Gegenwart (tc) und Abwesenheit (t0) des Enzyms benötigt wird, wird gemessen.
-
Die Enzymaktivität wird unter Verwendung der Gleichung (t0 - tc) / tc berechnet.[9]
-
Zur Bestimmung der IC50-Werte werden verschiedene Konzentrationen des Inhibitors zur Reaktionsmischung gegeben.[9]
3. Esterase-Aktivitätstest:
Diese Methode verwendet ein Substrat wie p-Nitrophenylacetat (NPA), dessen Hydrolyse durch CA spektrophotometrisch verfolgt werden kann.[7][9]
-
Die Reaktion wird in einem geeigneten Puffer (z. B. Tris-SO4, pH 7,4) durchgeführt.[7]
-
Die Zunahme der Extinktion bei 348 nm aufgrund der Bildung des p-Nitrophenolat-Ions wird über die Zeit gemessen.[7][9]
-
Zur Bestimmung der IC50- und Ki-Werte werden verschiedene Konzentrationen des Inhibitors in die Reaktionsmischung gegeben.[9]
Visualisierungen
Signalweg der Carboanhydrase-Hemmung
Abbildung 1: Vereinfachter Signalweg der Carboanhydrase-Hemmung durch Pyrazol-Carboxamide.
Allgemeiner Arbeitsablauf für die Bewertung von CA-Inhibitoren
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Entwicklung und Bewertung von Pyrazol-Carboxamid-basierten Carboanhydrase-Inhibitoren.
Logische Beziehung zwischen Struktur und Aktivität
Abbildung 3: Logische Beziehung, die die Struktur-Aktivitäts-Beziehungen (SAR) für Pyrazol-Carboxamid-Carboanhydrase-Inhibitoren veranschaulicht.
References
- 1. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]
- 7. Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Role of Pyrazole Compounds in Anti-Inflammatory Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives represent a versatile and highly significant scaffold in medicinal chemistry, particularly in the development of novel anti-inflammatory agents.[1][2][3] The five-membered heterocyclic ring structure of pyrazole serves as a robust pharmacophore, allowing for diverse substitutions that can modulate pharmacological activity.[3] The therapeutic potential of pyrazole compounds in inflammation was prominently established with the development of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][4][5] This discovery highlighted the ability of the pyrazole scaffold to achieve selective inhibition of COX-2 over COX-1, thereby reducing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][5][6]
Beyond COX-2 inhibition, ongoing research has revealed that pyrazole derivatives can exert their anti-inflammatory effects through multiple mechanisms. These include the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[1][7][8] This multi-faceted activity makes pyrazole compounds a continuing focus for the development of more potent and safer anti-inflammatory therapeutics.[9][10]
These application notes provide an overview of the mechanisms of action of pyrazole-based anti-inflammatory drugs, quantitative data on their activity, and detailed protocols for key in vitro and in vivo assays used in their evaluation.
Mechanisms of Action of Pyrazole-Based Anti-Inflammatory Drugs
The anti-inflammatory properties of pyrazole compounds are primarily attributed to their interaction with several key components of the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
The most well-established mechanism is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[4] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11] Pyrazole-containing drugs like Celecoxib and the veterinary drug Mavacoxib are highly selective COX-2 inhibitors.[4][12][13] This selectivity is attributed to the unique structural features of the pyrazole scaffold, such as the sulfonamide side chain in Celecoxib, which binds to a hydrophilic region near the active site of the COX-2 enzyme.[5][14] This preferential binding reduces the production of pro-inflammatory prostaglandins at the site of inflammation while minimizing the inhibition of COX-1, which is involved in maintaining the integrity of the stomach lining and platelet function.[5][6]
Modulation of Pro-inflammatory Cytokines and Signaling Pathways
Recent studies have demonstrated that pyrazole derivatives can also modulate the production of pro-inflammatory cytokines. Certain novel pyrazole-pyridazine hybrids have been shown to inhibit the generation of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[7] This suggests that their anti-inflammatory effects extend beyond simple COX inhibition.
Furthermore, some pyrazole compounds have been found to suppress the activation of the NF-κB signaling pathway.[1][8] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and COX-2.[8] By inhibiting NF-κB activation, these pyrazole derivatives can exert a broader anti-inflammatory effect.[15]
Inhibition of Lipoxygenase (LOX)
In addition to COX inhibition, some pyrazole derivatives have been investigated for their ability to inhibit lipoxygenase (LOX) enzymes.[1] LOX enzymes are involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators.[8] Dual inhibition of both COX and LOX pathways by a single pyrazole-based molecule is an attractive strategy for developing more potent anti-inflammatory drugs with a wider spectrum of activity.[1]
Data Presentation: Quantitative Activity of Pyrazole Compounds
The following tables summarize the in vitro inhibitory activities of various pyrazole compounds against key inflammatory targets.
Table 1: COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | >10 | 0.04 | >250 | [7] |
| Pyrazole-pyridazine hybrid 5f | >100 | 1.50 | >66.67 | [7][16] |
| Pyrazole-pyridazine hybrid 6e | >100 | 2.15 | >46.51 | [7] |
| Pyrazole-pyridazine hybrid 6f | >100 | 1.15 | >86.96 | [7][16] |
| 3,5-diarylpyrazole | - | 0.01 | - | [1][17] |
| Pyrazole-thiazole hybrid | - | 0.03 | - | [1][17] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [1][17] |
| Compound 11 | - | 0.043 | - | [18] |
| Compound 12 | - | 0.049 | - | [18] |
| Compound 15 | - | 0.043 | - | [18] |
Table 2: Inhibition of Pro-inflammatory Mediators by Pyrazole-Pyridazine Hybrids in LPS-Stimulated RAW264.7 Macrophages
| Compound | Inhibition of NO Production (%) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Reference |
| 6f | 70 | Promising | Promising | [7] |
| 6e | - | Promising | Promising | [7] |
| Celecoxib | 83 | - | - | [7] |
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test pyrazole compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test pyrazole compounds and the reference inhibitor in DMSO.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Add the test compounds at various concentrations or the vehicle (DMSO) to the respective wells. Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation and Termination: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages
Objective: To evaluate the ability of pyrazole compounds to inhibit the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in a cellular model of inflammation.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test pyrazole compounds dissolved in DMSO
-
Griess reagent for NO determination
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatants for the measurement of NO and cytokines.
-
Nitric Oxide (NO) Assay: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the in vivo anti-inflammatory efficacy of pyrazole compounds in an acute model of inflammation.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazole compounds and a reference drug (e.g., Indomethacin)
-
Vehicle for compound administration
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).
-
Compound Administration: Administer the test pyrazole compounds and the reference drug orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Caption: COX Signaling Pathway and Inhibition by Pyrazole Compounds.
Caption: NF-κB Signaling Pathway and its Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purformhealth.com [purformhealth.com]
- 15. mdpi.com [mdpi.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazole-Based Pyrido[2,3-d]pyrimidine-diones in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole-fused pyrido[2,3-d]pyrimidine-diones represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Their structural resemblance to purine nucleosides allows them to interact with various biological targets, leading to potent anticancer, antiviral, and antimicrobial effects.[1][2][3] Notably, these compounds have emerged as promising anticancer agents by targeting key signaling pathways involved in cell proliferation and survival, such as those regulated by tyrosine kinases (e.g., EGFR), cyclin-dependent kinases (CDKs), and mediators of apoptosis.[4][5][6][7]
This document provides detailed protocols for the synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones, quantitative data on reaction yields, and an overview of their biological activities, with a focus on their potential as anticancer therapeutics.
Synthetic Protocols and Experimental Data
The synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones is often achieved through efficient one-pot, multi-component reactions. These methods offer advantages such as high atom economy, simplified purification, and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Protocol 1: Four-Component Synthesis using Nano-ZnO as a Catalyst
This protocol describes a green and efficient synthesis of pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones in water, catalyzed by nano-zinc oxide.[8]
Experimental Procedure:
-
To a mixture of 3-methyl-pyrazol-5-one or 3-methyl-1-phenyl-pyrazole-5-one (1 mmol), 1,3-dimethyl barbituric acid (1 mmol), ammonium acetate (1.2 mmol), and a substituted benzaldehyde (1 mmol), add a catalytic amount of nano-ZnO (0.04 g).[8]
-
Add 5 mL of water to the mixture.
-
Heat the resulting mixture at reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the precipitate with water and aqueous ethanol.
-
Purify the product by recrystallization from dichloromethane (CH₂Cl₂) to obtain the pure pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione.[8]
Protocol 2: Five-Component Synthesis using Nano-ZnO as a Catalyst
This protocol extends the four-component synthesis by generating the pyrazolone in situ from hydrazine hydrate and ethyl acetoacetate.[8]
Experimental Procedure:
-
To ethyl acetoacetate (1 mmol), add hydrazine hydrate (1.1 mmol) dropwise.
-
To this mixture, add 1,3-dimethyl barbituric acid (1 mmol), ammonium acetate (1.2 mmol), a substituted benzaldehyde (1 mmol), and nano-ZnO (0.04 g).[8]
-
Heat the mixture at reflux temperature for the appropriate time (see Table 1).
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and filter the precipitate.
-
Recrystallize the solid product from CH₂Cl₂ to yield the pure compound.[8]
Data Presentation: Reaction Yields
The efficiency of these multi-component syntheses is influenced by the choice of catalyst and the electronic nature of the substituents on the aromatic aldehyde.
| Entry | Aldehyde (Ar-CHO) | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | nano-ZnO | 3.5 | 92 | [8] |
| 2 | 4-Chlorobenzaldehyde | nano-ZnO | 3 | 95 | [8] |
| 3 | 4-Methylbenzaldehyde | nano-ZnO | 4 | 90 | [8] |
| 4 | 4-Methoxybenzaldehyde | nano-ZnO | 4.5 | 88 | [8] |
| 5 | 4-Nitrobenzaldehyde | nano-ZnO | 2.5 | 98 | [8] |
| 6 | Benzaldehyde | L-proline | 4 | 85 | [8] |
Table 1: Yields of Pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones from the five-component synthesis.
Medicinal Chemistry Applications: Anticancer Activity
Pyrazole-based pyrido[2,3-d]pyrimidine-diones have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and the induction of apoptosis.
Inhibition of Kinase Signaling Pathways
Several members of this compound class have been identified as potent inhibitors of key kinases involved in cancer cell proliferation and survival.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Certain pyrazolo[1,5-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory effects against EGFR kinase. For instance, some compounds exhibit IC₅₀ values in the nanomolar range, comparable to the reference drug Sorafenib.[1][4]
-
Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of the purine ring and acts as an ATP-mimetic inhibitor of CDKs.[9] Specific derivatives have shown significant inhibitory activity against CDK2/cyclin A, a key complex for cell cycle progression.[10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, has been observed with some pyrazolo[3,4-d]pyrimidine derivatives, suggesting their potential to inhibit tumor vascularization.[11]
Induction of Apoptosis
A primary mechanism of the anticancer activity of these compounds is the induction of programmed cell death (apoptosis). This is often achieved through:
-
Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce apoptosis by increasing the intracellular levels of ROS.[12]
-
Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a common mechanism. Treatment with these compounds can lead to the upregulation of Bax and downregulation of Bcl-2, triggering the intrinsic apoptotic pathway.[13][14]
-
Activation of Caspases: The apoptotic cascade culminates in the activation of effector caspases, such as caspase-3 and caspase-7. Several pyrazolo-pyridopyrimidine derivatives have been shown to significantly increase the activity of these caspases.[12][15]
-
Cell Cycle Arrest: These compounds can also induce cell cycle arrest, often at the G1 or G2/M phases, preventing cancer cells from progressing through the cell division cycle.[13][16]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyrazole-based pyrido[2,3-d]pyrimidine-diones against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| 10e | MCF-7 (Breast) | Cytotoxicity | 11 | [2] |
| 7d | OVCAR-4 (Ovarian) | Anti-proliferative | 1.74 | [15] |
| 7d | ACHN (Renal) | Anti-proliferative | 5.53 | [15] |
| 7d | NCI-H460 (Lung) | Anti-proliferative | 4.44 | [15] |
| PP-31d | NCI-H460 (Lung) | Anti-proliferative | 2 | [12] |
| 15f | PC-3 (Prostate) | Cytotoxicity | 0.36 | [16] |
| 15f | A-549 (Lung) | Cytotoxicity | 0.41 | [16] |
| VIIa | Various (57 cell lines) | Antitumor | 0.326 - 4.31 | [17] |
| 12b | MDA-MB-468 (Breast) | Anti-proliferative | 3.343 | [11] |
| 12b | T-47D (Breast) | Anti-proliferative | 4.792 | [11] |
Table 2: In Vitro Anticancer Activity of Selected Pyrazole-Based Pyrido[2,3-d]pyrimidine-diones.
Visualizations: Workflows and Signaling Pathways
Synthetic Workflow
Caption: Workflow for the five-component synthesis of pyrazolo-pyridopyrimidine-diones.
Targeted Signaling Pathways in Cancer
References
- 1. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pyrazole-Carboxylate Ligands for the Creation of Advanced Metal-Organic Frameworks in Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptional potential for various applications, including drug delivery. Their high surface area, tunable pore size, and the ability to functionalize their organic linkers make them ideal candidates for encapsulating and delivering therapeutic agents. This document provides detailed application notes and protocols focusing on the use of pyrazole-carboxylate ligands in the synthesis of MOFs, with a specific emphasis on their application in drug development.
Pyrazole-carboxylate ligands are particularly advantageous due to their versatile coordination modes and the presence of both carboxylate and pyrazole functionalities. This dual nature allows for the construction of robust and highly functional MOFs. Here, we focus on a zirconium-based MOF, MOF-808, functionalized with pyrazole-4-carboxylic acid (PyC), denoted as MOF-808-PyC, as a case study for a drug delivery vehicle for the non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
Data Presentation
Table 1: Physicochemical Properties of MOF-808 and Functionalized MOF-808-PyC
| Property | MOF-808 | MOF-808-PyC (Expected) | Reference |
| Metal Cluster | Zr₆O₄(OH)₄ | Zr₆O₄(OH)₄ | [1] |
| Organic Linker | 1,3,5-Benzenetricarboxylic acid (BTC) | 1,3,5-Benzenetricarboxylic acid (BTC) and Pyrazole-4-carboxylic acid (PyC) | [1][2] |
| BET Surface Area (m²/g) | ~1600 - 2102 | Expected to be slightly lower than pristine MOF-808 due to functionalization. | [3][4][5] |
| Pore Volume (cm³/g) | ~0.69 - 0.76 | Expected to be slightly lower than pristine MOF-808. | [3][4][5] |
| Pore Size (Å) | ~18.4 | Expected to be slightly smaller than pristine MOF-808. | [3] |
Table 2: Ibuprofen Loading and Release Parameters for Zirconium-Based MOFs
| MOF Carrier | Drug | Drug Loading Capacity (wt%) | Release Conditions | Release Profile | Reference |
| UiO-66-NH₂ | Ibuprofen | ~5.5 | Acidic phosphate buffer (pH ≈ 3) | Sustained release over 7 days | [6][7] |
| Zr-MOF2 | Ibuprofen | 6.55 | Phosphate-buffered solution (pH = 7.4) | 65.62% release after 6.17 hours | [8] |
| MOF-808-PyC (Hypothetical) | Ibuprofen | Estimated to be in the range of 5-10% | Phosphate-buffered saline (pH 7.4) | Expected sustained release | N/A |
Experimental Protocols
Protocol 1: Synthesis of MOF-808 Functionalized with Pyrazole-4-Carboxylic Acid (MOF-808-PyC)
This protocol is adapted from a literature procedure for the post-synthetic modification of MOF-808.[2]
Materials:
-
MOF-808 (synthesized according to literature procedures)[1]
-
Pyrazole-4-carboxylic acid (PyC)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Screw-top jar (100 mL)
-
Sonicator
-
Isothermal oven
-
Centrifuge
Procedure:
-
In a 100 mL screw-top jar, add 0.200 g of pre-synthesized and activated MOF-808.
-
Add 0.537 g (4.40 mmol) of pyrazole-4-carboxylic acid (PyC) to the jar.
-
Add 20 mL of DMF to the jar.
-
Sonicate the suspension until the pyrazole-4-carboxylic acid is fully dissolved.
-
Seal the jar and heat it in an isothermal oven at 60 °C for 18 hours.
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the collected solid with DMF (3 x 30 mL) and then with acetone (3 x 30 mL).
-
Dry the final product, MOF-808-PyC, at 85 °C under vacuum for 12 hours.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the incorporation of the pyrazole-4-carboxylic acid linker.
-
Nitrogen Physisorption (BET analysis): To determine the surface area and pore volume.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size.
Caption: Synthesis workflow for MOF-808-PyC.
Protocol 2: Loading of Ibuprofen into MOF-808-PyC
This is a general protocol for drug loading into MOFs via impregnation, adapted for MOF-808-PyC and ibuprofen.
Materials:
-
Activated MOF-808-PyC
-
Ibuprofen
-
Ethanol
-
Beaker or vial
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).
-
Disperse a known amount of activated MOF-808-PyC (e.g., 50 mg) in a specific volume of the ibuprofen solution (e.g., 10 mL).
-
Stir the suspension at room temperature for 24 hours in a sealed container to allow for impregnation of the drug into the MOF pores.
-
Collect the ibuprofen-loaded MOF (Ibu@MOF-808-PyC) by centrifugation.
-
Wash the product with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the final product under vacuum.
Quantification of Drug Loading:
The amount of loaded ibuprofen can be determined using UV-Vis spectroscopy by measuring the concentration of ibuprofen in the supernatant before and after the loading process. The drug loading capacity is calculated as follows:
Drug Loading (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100
Protocol 3: In Vitro Ibuprofen Release Study
This protocol describes a typical in vitro drug release experiment from a MOF carrier.
Materials:
-
Ibu@MOF-808-PyC
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Beaker or flask
-
Thermostatic shaker or water bath (37 °C)
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of Ibu@MOF-808-PyC (e.g., 10 mg) in a small volume of PBS (e.g., 2 mL).
-
Place the suspension inside a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS (e.g., 50 mL) in a beaker.
-
Place the beaker in a thermostatic shaker at 37 °C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of ibuprofen in the withdrawn samples using a UV-Vis spectrophotometer at the characteristic wavelength of ibuprofen.
-
Calculate the cumulative percentage of drug released over time.
Caption: Drug loading and in vitro release workflow.
Protocol 4: In Vitro Biocompatibility Assessment (MTT Assay)
This protocol outlines the MTT assay to evaluate the cytotoxicity of MOF-808-PyC.
Materials:
-
MOF-808-PyC
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
MOF Treatment: Prepare different concentrations of MOF-808-PyC dispersed in the cell culture medium. Remove the old medium from the wells and add the MOF suspensions at various concentrations. Include a control group with only the medium.
-
Incubation: Incubate the plates for 24 or 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Cell Viability Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.
Signaling Pathway
Ibuprofen, the model drug in this application note, is known to exert its therapeutic effects through various signaling pathways. When released from the MOF carrier, particularly in the context of cancer therapy, ibuprofen has been shown to inhibit the Wnt/β-catenin signaling pathway.[9] This inhibition can lead to a reduction in cell proliferation and the promotion of apoptosis in cancer cells.[9][10] Additionally, ibuprofen can influence other pathways such as the PI3K/Akt/mTOR and NF-κB signaling pathways.[10][11]
Caption: Ibuprofen's inhibitory effect on the Wnt signaling pathway.
References
- 1. Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen | MDPI [mdpi.com]
- 9. Ibuprofen reduces cell proliferation through inhibiting Wnt/β catenin signaling pathway in gastric cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibuprofen on Proliferation and Apoptosis of Sarcoma Cells via PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Functionalization of the pyrazole ring in Methyl 1H-pyrazole-4-carboxylate
Application Notes: Functionalization of Methyl 1H-pyrazole-4-carboxylate
Introduction
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a core component of numerous pharmaceutical agents, valued for its diverse biological activities which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring, particularly at the N1, C4, and C5 positions, allows for the systematic modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile. These application notes provide detailed protocols and workflows for key functionalization reactions of this compound, targeting researchers and scientists in drug development.
N-Alkylation of the Pyrazole Ring
N-alkylation is one of the most common modifications of the pyrazole core, crucial for exploring the structure-activity relationship (SAR) of pyrazole-based drug candidates. The reaction typically proceeds via deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkylating agent.[3] However, for asymmetrically substituted pyrazoles, controlling regioselectivity between the N1 and N2 positions is a primary challenge, influenced by steric hindrance, the choice of base, and the solvent.[3]
General Reaction Scheme: N-Alkylation
Caption: General reaction scheme for N-alkylation of this compound.
Experimental Workflow: Base-Mediated N-Alkylation
Caption: General experimental workflow for base-mediated N-alkylation.
Data Summary: N-Alkylation Conditions
| Alkylating Agent (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
| Methyl Iodide | K₂CO₃ | DMF | RT | 1 | 90 | Majorly N1 |
| Benzyl Bromide | NaH | DMF | 0 to RT | 16 | >90 | >99:1 |
| Ethyl Bromoacetate | K₂CO₃ | ACN | 80 | 12 | 85-95 | N1 Predom. |
| 3-Iodoazetidine (N-Boc) | Cs₂CO₃ | DMF | 60 | 12 | High | N1 Predom. |
Yields and ratios are representative and can vary based on specific substrate and conditions.[3][4][5]
Protocol 1: N-Methylation using Potassium Carbonate
-
Materials : this compound, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Water, Brine.
-
Procedure : a. To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq).[5] b. Stir the suspension at room temperature for 30 minutes. c. Add methyl iodide (1.1 eq) dropwise to the mixture.[5] d. Continue stirring at room temperature for 1 hour, monitoring the reaction by TLC.[5] e. Upon completion, add water (50 mL) to the reaction mixture and extract with ethyl acetate (3 x 50 mL).[5] f. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification : Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N1-methylated product as the major isomer.[5]
-
Characterization : The product, methyl 1-methyl-1H-pyrazole-4-carboxylate, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. A typical yield is around 90%.[5]
C4-Position Halogenation
Halogenation of the pyrazole ring, typically at the C4 position, introduces a versatile chemical handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[6] The reaction is an electrophilic aromatic substitution, often accomplished using N-halosuccinimides (NXS) under mild conditions.[7]
General Reaction Scheme: C4-Halogenation
Caption: General reaction scheme for C4-halogenation.
Experimental Workflow: C4-Halogenation
References
Application Notes and Protocols: Coupling Reactions of Ethyl 1H-Pyrazole-4-carboxylate with N-Boc-Azetidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of pyrazole-azetidine conjugates, valuable scaffolds in medicinal chemistry and drug development. The focus is on the coupling of ethyl 1H-pyrazole-4-carboxylate with N-Boc protected azetidine derivatives through various synthetic strategies, including N-alkylation and aza-Michael addition.
Introduction
The conjugation of pyrazole moieties with azetidine rings creates novel heterocyclic structures with significant potential in drug discovery. Pyrazoles are known for a wide range of biological activities, while the strained azetidine ring can act as a proline bioisostere, improve physicochemical properties, and provide a unique three-dimensional vector for substituent exploration. This document outlines key synthetic methods for coupling ethyl 1H-pyrazole-4-carboxylate with N-Boc-azetidines, presenting quantitative data and detailed experimental procedures.
Method 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate with N-Boc-3-iodoazetidine
A direct and efficient method for forging the N-C bond between the pyrazole and azetidine rings is through the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with an electrophilic azetidine partner, such as N-Boc-3-iodoazetidine.[1] This reaction typically proceeds under basic conditions.
Reaction Scheme:
-
Reactants: Ethyl 1H-pyrazole-4-carboxylate, N-Boc-3-iodoazetidine
-
Product: Ethyl 1-(N-Boc-azetidin-3-yl)-1H-pyrazole-4-carboxylate and Ethyl 2-(N-Boc-azetidin-3-yl)-2H-pyrazole-4-carboxylate (regioisomers)
-
Catalyst/Reagent: Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent: Aprotic polar solvent (e.g., DMF, Acetonitrile)
Quantitative Data Summary
| Entry | Starting Material (Pyrazole) | Azetidine Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Ethyl 1H-pyrazole-4-carboxylate | N-Boc-3-iodoazetidine | K₂CO₃ | DMF | 80 | 18 | N/A* | [1] |
| 2 | Methyl 1H-pyrazole-3-carboxylate | N-Boc-3-iodoazetidine | Cs₂CO₃ | CH₃CN | 80 | 18 | 85 (total) | [1] |
| 3 | Methyl 1H-indazole-3-carboxylate | N-Boc-3-iodoazetidine | Cs₂CO₃ | CH₃CN | 80 | 18 | 90 (total) | [1] |
*Note: While a direct yield for the ethyl ester was not specified in the primary literature found, the protocol is described as efficient. The provided data for similar substrates (methyl esters of pyrazole and indazole) demonstrates the general effectiveness of this method.[1]
Experimental Protocol: N-Alkylation
-
Preparation: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Addition of Azetidine: Add N-Boc-3-iodoazetidine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 80 °C for 18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Diagram: N-Alkylation Workflow
Caption: Workflow for the N-alkylation of ethyl 1H-pyrazole-4-carboxylate.
Method 2: Aza-Michael Addition to an Azetidine Acceptor
An alternative strategy involves the aza-Michael addition of the pyrazole NH to an activated azetidine derivative, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[2] This method is particularly useful for creating a C-N bond at the 3-position of the azetidine ring.
Reaction Scheme:
-
Reactants: A suitable NH-pyrazole, Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
-
Product: Methyl 2-(N-Boc-azetidin-3-yl(pyrazol-1-yl))acetate
-
Catalyst/Reagent: Base (e.g., DBU)
-
Solvent: Aprotic solvent (e.g., Toluene)
Quantitative Data Summary (for related pyrazoles)
| Entry | NH-Pyrazole | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 1H-Pyrazole | DBU | Toluene | 110 | 18 | 89 | [2] |
| 2 | 3-Methyl-1H-pyrazole | DBU | Toluene | 110 | 18 | 91 | [2] |
| 3 | 3-(Trifluoromethyl)-1H-pyrazole | DBU | Toluene | 110 | 18 | 93 | [2] |
| 4 | 4-Bromo-1H-pyrazole | DBU | Toluene | 110 | 18 | 94 | [2] |
Experimental Protocol: Aza-Michael Addition
-
Preparation: In a sealed tube, dissolve the NH-pyrazole (e.g., 4-bromo-1H-pyrazole, 1.2 eq) and methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in toluene.
-
Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture at 110 °C for 18 hours.
-
Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the resulting residue directly by column chromatography on silica gel.
Diagram: Aza-Michael Addition Mechanism
Caption: Simplified mechanism of the aza-Michael addition.
Method 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
For coupling at the C4 position of the pyrazole ring, a Buchwald-Hartwig amination approach can be considered. This would involve a C4-halo-pyrazole derivative and an N-Boc-aminoazetidine. While direct examples with ethyl 4-halopyrazole-carboxylate and N-Boc-azetidines are not prevalent in the initial literature search, the general principles of this powerful C-N bond-forming reaction are applicable.[3][4][5]
Conceptual Reaction Scheme:
-
Reactants: Ethyl 4-bromo-1H-pyrazole-carboxylate, N-Boc-3-aminoazetidine
-
Product: Ethyl 4-(N-Boc-azetidin-3-ylamino)-1H-pyrazole-carboxylate
-
Catalyst: Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos, tBuDavePhos)
-
Base: Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent: Anhydrous, non-protic solvent (e.g., Toluene, Dioxane)
General Experimental Considerations for Protocol Development:
-
Inert Atmosphere: All reagents and solvents should be rigorously dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.
-
Catalyst System: A palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is required. The choice of ligand is critical and often requires screening.[3][5]
-
Base Selection: A strong base is necessary to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate or sodium tert-butoxide are commonly used.[6]
-
Temperature: Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Palladium-catalyzed C-N coupling cycle.
Conclusion
The synthesis of ethyl 1H-pyrazole-4-carboxylate derivatives coupled with N-Boc-azetidines can be successfully achieved through several synthetic routes. Direct N-alkylation with an iodo-azetidine provides a straightforward approach to N1/N2-substituted pyrazoles. The aza-Michael addition offers an alternative for creating a C-N linkage at the azetidine 3-position. For C4-aminated pyrazoles, palladium-catalyzed Buchwald-Hartwig amination stands as a powerful, albeit more complex, potential method. The choice of methodology will depend on the desired connectivity and the availability of starting materials. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis of these promising heterocyclic scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for the optimization of reaction conditions for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent methods for pyrazole synthesis include:
-
Knorr Pyrazole Synthesis: This is a classical and widely used method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]
-
Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: Substituted pyrazoles can be synthesized from the reaction of hydrazine salts with α,β-unsaturated aldehydes or ketones.[3]
-
Reactions involving Alkynes: Pyrazole derivatives can be prepared through various methods utilizing terminal alkynes, such as in multi-component coupling reactions or cycloadditions.[4]
-
Ring Transformation Reactions: It is possible to synthesize pyrazoles from other heterocyclic rings, such as the reaction of pyrones with aryl hydrazines.[5]
-
Multi-component Reactions: These reactions offer an efficient way to synthesize highly substituted pyrazoles in a one-pot synthesis.[4][6]
Q2: I am observing a low yield in my pyrazole synthesis. What are the potential causes and how can I improve it?
A2: Low yields are a common issue in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.[2] Potential causes include the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[2]
Here is a troubleshooting workflow to address low reaction yield:
Caption: Troubleshooting workflow for low reaction yield in pyrazole synthesis.
Q3: How can I control the regioselectivity in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?
A3: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1]
Several factors influence regioselectivity:
-
Steric and Electronic Effects: The nature of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role.
-
Reaction Conditions: pH, solvent, and temperature can all impact the regiochemical outcome.[7] For instance, using aprotic dipolar solvents like DMF or DMSO may yield better results than polar protic solvents like ethanol.[8][9]
Q4: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a cleaner product?
A4: Discoloration of the reaction mixture, often to a yellow or red hue, is frequently reported in pyrazole syntheses, especially when using hydrazines which can be prone to decomposition.[10] While this can be typical, it often indicates the formation of impurities.
To obtain a cleaner product:
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent like hexanes or ethanol.[10]
-
Silica Plug: Passing the crude product through a short plug of silica gel can help remove colored impurities.[10]
-
Acid-Base Extraction: Depending on the functionality of your pyrazole, an acid-base extraction can be an effective purification step.[11]
Q5: How do I monitor the progress of my pyrazole synthesis reaction?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for monitoring.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents, incorrect reaction temperature, or inappropriate solvent. | Verify the purity of starting materials, especially the hydrazine. Optimize the reaction temperature and screen different solvents. |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | Modify reaction conditions (solvent, temperature, catalyst) to favor the formation of one isomer. Consider a different synthetic route if regioselectivity cannot be controlled. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC until the starting material is consumed.[8] |
| Product is an Oil/Difficult to Crystallize | Presence of impurities or inherent property of the compound. | Purify the crude product using column chromatography. If the product is pure but oily, try co-evaporation with a solvent it is insoluble in, or attempt to form a salt to induce crystallization. |
| Difficulty in Product Purification | Similar polarity of product and impurities. | If recrystallization is ineffective, try column chromatography with a different solvent system. Acid-base extraction can also be a useful technique for purifying pyrazoles.[11] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.1 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Acid catalyst (optional, e.g., a few drops of concentrated HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, a base (e.g., sodium acetate) may be needed.
-
If required, add the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Protocol for Product Purification by Recrystallization
Materials:
-
Crude pyrazole product
-
Suitable recrystallization solvent (e.g., ethanol, ethanol/water, hexanes)
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If using a mixed solvent system, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Representative Pyrazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 4 | 75 |
| 2 | Acetic Acid | 100 | 2 | 85 |
| 3 | Toluene | Reflux | 8 | 60 |
| 4 | DMF | 120 | 2 | 88 |
| 5 | Water | 100 | 6 | 55 |
Note: Data is illustrative and will vary depending on the specific substrates used.
Table 2: Comparison of Different Catalysts for Pyrazole Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 45 |
| 2 | Acetic Acid | Ethanol | Reflux | 4 | 75 |
| 3 | HCl (cat.) | Ethanol | Reflux | 3 | 80 |
| 4 | p-TsOH | Toluene | Reflux | 5 | 78 |
| 5 | Nano-ZnO | None | 100 | 0.5 | 95[9] |
Note: Data is illustrative and will vary depending on the specific substrates used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges during the synthesis of Methyl 1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the pyrazole core of this compound involve cyclocondensation reactions.[1] Key strategies include:
-
Condensation of a hydrazine derivative with a three-carbon electrophilic partner: This is a widely used approach, often referred to as the Knorr pyrazole synthesis.[1][2]
-
N-alkylation of a pre-formed pyrazole ring: For example, the methylation of this compound using an alkylating agent like methyl iodide.[3]
-
Multi-step synthesis from acyclic precursors: A sequence of reactions starting from materials like ethyl cyanoacetate and triethyl orthoformate can also be employed.[4]
Q2: My reaction is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common issue when using asymmetrically substituted 1,3-dicarbonyl compounds and hydrazines.[2][5] To enhance regioselectivity, consider the following:
-
Solvent Selection: The choice of solvent can significantly influence the reaction's outcome. Aprotic dipolar solvents such as DMF or NMP may offer better results compared to polar protic solvents like ethanol.[2]
-
pH Control: The acidity of the reaction medium can affect the regioselectivity. The addition of a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction profile, especially when using hydrazine salts.[2]
-
Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine play a crucial role. Carefully selecting precursors with distinct steric and electronic properties can favor the formation of a single isomer.[2]
Q3: The yield of my synthesis is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors throughout the experimental process. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the starting materials, particularly the hydrazine derivative which can degrade over time, can lead to side reactions and reduce the overall yield.[2] Using freshly purified reagents is recommended.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2]
-
Incomplete Cyclization: The cyclization step to form the pyrazole ring may not go to completion. Adjusting the temperature or prolonging the reaction time could drive the reaction forward.[2]
-
Work-up and Purification: Product loss can occur during the work-up and purification stages. Optimize extraction and chromatography procedures to minimize such losses.
Q4: My reaction mixture has turned a dark yellow or red color. Is this normal, and how can it be addressed?
A4: Discoloration of the reaction mixture is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material.[2] While often not detrimental to the reaction, it can complicate purification. Using a mild base can help neutralize any acid that might promote the formation of these colored byproducts.[2] Purification methods like recrystallization or column chromatography are effective at removing these impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Purity of hydrazine reagent. | Use freshly opened or purified hydrazine.[2] |
| Incomplete reaction. | Monitor reaction by TLC to determine optimal time. Consider increasing temperature or reaction time.[2] | |
| Suboptimal reaction conditions. | Experiment with different solvents (e.g., ethanol, DMF). Optimize temperature and pH.[2] | |
| Formation of Regioisomers | Use of unsymmetrical precursors. | Modify substituents to favor one isomer sterically or electronically.[2] |
| Inappropriate solvent or pH. | Use aprotic dipolar solvents (DMF, NMP). Control pH with a mild base.[2] | |
| Reaction Mixture Discoloration | Impurities in or degradation of hydrazine. | Use high-purity hydrazine.[2] |
| Acid-catalyzed side reactions. | Add a mild base like sodium acetate to neutralize acidity.[2] | |
| Difficult Purification | Presence of closely related impurities or isomers. | Optimize chromatographic conditions (solvent system, gradient). Consider recrystallization with different solvent systems.[2][3] |
| Oily product that won't crystallize. | Try adding a seed crystal to induce crystallization.[2] Use a co-solvent system for recrystallization.[2] |
Experimental Protocols
Method 1: N-Methylation of this compound
This protocol is based on the N-alkylation of a pre-formed pyrazole ring.
Materials:
-
This compound
-
N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (5 g, 39.65 mmol) in DMF (50 mL).[3]
-
Add potassium carbonate (10.96 g, 79.29 mmol) and methyl iodide (6.19 g, 43.61 mmol) sequentially to the solution.[3]
-
Stir the reaction mixture at room temperature for 1 hour.[3]
-
Add water (50 mL) to the reaction mixture and extract with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic phases and wash successively with water (50 mL) and saturated sodium chloride solution (50 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to obtain Methyl 1-methyl-1H-pyrazole-4-carboxylate.[3]
Yield Data:
| Reactants | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| This compound, Methyl iodide | K₂CO₃ | DMF | 90% | [3] |
| Tautomeric 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate, Methyl iodide | KOH | DMF | 74% (mixture of regioisomers) |[5] |
Method 2: Cyclocondensation of a β-Enamino Diketone with Methylhydrazine
This protocol is an example of building the pyrazole ring from acyclic precursors.
Materials:
-
β-Enamino diketone (e.g., tert-butyl 4-[3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate)
-
Methylhydrazine
-
Ethanol
Procedure:
-
Dissolve the β-enamino diketone (1.5 mmol) in ethanol (15 mL).[5]
-
Add methylhydrazine (1.5 mmol) to the solution.[5]
-
Stir the reaction mixture at room temperature for 18 hours.[5]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired methyl pyrazole carboxylate derivative.
Yield Data:
| β-Enamino Diketone Substrate | Hydrazine Derivative | Yield | Reference |
|---|---|---|---|
| 3a | Methylhydrazine | 51% | [5] |
| 3a | Phenylhydrazine | Fair to good | [5] |
| 3b,c | Phenyl-, (4-methylphenyl)-, or [3-(trifluoromethyl)phenyl]hydrazines | Good |[5] |
Visualized Workflows and Logic
Caption: General logical workflow for pyrazole synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Improved Synthesis of 1H-Pyrazole-4-Carboxylic Acid | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in Knorr pyrazole synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this foundational reaction in heterocyclic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles via the Knorr synthesis.
Issue 1: Low or No Product Yield
Q1: My Knorr pyrazole synthesis is resulting in a very low yield or failing completely. What are the common causes?
Low yields in the Knorr pyrazole synthesis can be attributed to several factors, from the quality of the starting materials to suboptimal reaction conditions. The primary reasons often relate to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, which reduces the yield and complicates purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
Optimize Reaction Stoichiometry: An incorrect ratio of reactants can hinder the reaction. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is advisable.
-
Consider Stability of Reactants: 1,3-dicarbonyl compounds are not always stable and can undergo self-condensation or cleavage under certain conditions. Hydrazines are also susceptible to oxidation.
Issue 2: Formation of Multiple Products & Regioselectivity
Q2: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers that are difficult to separate. How can I improve the selectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible products.
Strategies to Improve Regioselectivity:
-
Modify Reaction Conditions:
-
pH Control: The regioselectivity of the reaction can be dependent on the pH. Acidic conditions may favor the formation of one isomer, while basic conditions may favor the other.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases. Aprotic dipolar solvents such as DMF might also provide better results compared to ethanol.
-
-
Utilize Steric Hindrance: Employing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor the formation of a single isomer.
Issue 3: Byproduct Formation and Purification Challenges
Q3: My reaction mixture has a strong yellow or red color, and I'm having trouble purifying the product. What are these colored impurities and how can I remove them?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.
Troubleshooting Steps:
-
Neutralize Acidity: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.
-
Purification Techniques:
-
Silica Plug: Loading the crude product onto a silica plug and washing with a non-polar solvent (like toluene) can help remove some of these colored impurities.
-
Recrystallization: This is an effective method for purifying the final pyrazole product.
-
Column Chromatography: For mixtures of regioisomers or other byproducts that are difficult to separate by recrystallization, column chromatography on silica gel is a standard purification technique.
-
Q4: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
Besides regioisomers, other byproducts can form. Incomplete cyclization can lead to stable hydrazone intermediates. In some instances, di-addition of the hydrazine to the dicarbonyl compound can also occur.
Minimizing Byproduct Formation:
-
Drive the Reaction to Completion: If a stable hydrazone intermediate is isolated, you may need to adjust the conditions (e.g., higher temperature, change of solvent, or addition of a catalyst) to facilitate the final cyclization and dehydration step.
-
Control Stoichiometry: Carefully controlling the reactant stoichiometry can help to minimize the di-addition of hydrazine.
Data Presentation
Table 1: Influence of Reaction Parameters on Knorr Pyrazole Synthesis
| Parameter | Effect on Reaction | Troubleshooting Considerations |
| Temperature | Increasing |
Technical Support Center: Purification of 1-Methylpyrazole-4-carboxylic Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 1-methylpyrazole-4-carboxylic acid esters.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 1-methylpyrazole-4-carboxylic acid esters.
Issue 1: Low or No Yield of the Desired Ester.
-
Question: My reaction yield is significantly lower than expected, or I cannot isolate any product. What are the potential causes and solutions?
-
Answer: Low yields are a frequent challenge in organic synthesis.[1] A systematic approach to troubleshooting is essential.[1] Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before proceeding with the work-up.[1]
-
Product Loss During Work-up: The desired ester may be lost during the extraction or washing steps.
-
Ensure the correct pH is maintained during aqueous washes to prevent hydrolysis of the ester.
-
Check the aqueous layer for your product, as some esters may have partial water solubility.[2][3]
-
If a precipitate or goo forms between the organic and aqueous layers, it may contain your product. Try to isolate and analyze this material.[2]
-
-
Suboptimal Reaction Conditions: The reaction temperature or time may need optimization. If the temperature is too high or the reaction time too long, degradation or side product formation can occur.[1]
-
Reagent Quality: Ensure the starting materials and reagents are pure and dry, as impurities can interfere with the reaction.
-
Issue 2: Persistent Impurities in the Final Product.
-
Question: After purification, my 1-methylpyrazole-4-carboxylic acid ester is still contaminated with impurities. How can I identify and remove them?
-
Answer: The nature of the impurity will dictate the best purification strategy. Common impurities include unreacted starting materials, side products from the synthesis, and residual solvents.
-
Identifying Impurities: Utilize analytical techniques such as ¹H NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC) to identify the structure of the impurities.[4] Understanding the side reactions that may have occurred can help in predicting the impurities.[1]
-
Removal Strategies:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5][6][7] If your ester and impurity have similar polarities, try varying the solvent system. Adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds can improve separation.[1]
-
Recrystallization: This technique is excellent for removing small amounts of impurities from solid esters. The choice of solvent is critical.[1][8] If the product "oils out" during recrystallization, it may be due to the solvent's boiling point being higher than the product's melting point or a supersaturated solution.[1]
-
Washing/Extraction: If the impurity is an unreacted starting material (e.g., 1-methylpyrazole-4-carboxylic acid), an aqueous wash with a mild base like sodium bicarbonate can remove it.[9] Conversely, acidic impurities can be removed with a dilute acid wash.[9]
-
-
Issue 3: Difficulty with Crystallization.
-
Question: I am unable to induce crystallization of my 1-methylpyrazole-4-carboxylic acid ester. What can I do?
-
Answer: If crystallization does not occur spontaneously, several techniques can be employed to induce it:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[10]
-
Seeding: Add a small crystal of the pure product (a "seed crystal") to the solution.[10]
-
Reducing Solvent Volume: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the ester.
-
Solvent System Modification: You may need to try different solvents or solvent mixtures. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1-methylpyrazole-4-carboxylic acid esters?
A1: The two most prevalent and effective methods for the purification of 1-methylpyrazole-4-carboxylic acid esters are silica gel column chromatography and recrystallization.[5][8]
-
Silica Gel Column Chromatography is used to separate the desired ester from impurities based on their differential adsorption to the silica stationary phase.[5][6][7]
-
Recrystallization is a technique for purifying solid compounds by dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[1][8]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your desired ester and any impurities, with the ester having an Rf value of approximately 0.3-0.5. A common eluent for these types of esters is a mixture of hexane and ethyl acetate.[5]
Q3: What are some common side products in the synthesis of 1-methylpyrazole-4-carboxylic acid esters?
A3: The formation of side products is dependent on the synthetic route. For instance, in the methylation of a pyrazole-4-carboxylate, isomers can be formed.[1] If the esterification is performed under acidic conditions, ether formation from the alcohol or dehydration of the alcohol can occur. It is crucial to understand the potential side reactions of your specific synthesis to anticipate and address potential impurities.[1]
Q4: Can I use distillation to purify my 1-methylpyrazole-4-carboxylic acid ester?
A4: Distillation can be a suitable purification method for liquid esters, especially for removing non-volatile impurities or solvents.[9][12] However, for solid esters or to separate compounds with close boiling points, column chromatography or recrystallization are generally more effective.
Data Presentation
Table 1: Summary of Purification Parameters for 1-Methylpyrazole-4-carboxylic Acid Esters
| Purification Method | Key Parameters | Typical Values/Ranges | Yield (%) | Purity (%) | Reference |
| Column Chromatography | Stationary Phase | Silica Gel | 76 - 90 | >95 | [5] |
| Mobile Phase | Hexane/Ethyl Acetate | 4:1 (v/v) | [5] | ||
| Recrystallization | Solvent | Ethanol/Water, Isopropanol/Water, Methanol/Water | 74.7 - 79.6 | 99.3 - 99.6 | [8] |
| Temperature | Cooled to 0-10 °C | [8] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate 4:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude 1-methylpyrazole-4-carboxylic acid ester in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[5]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the ester is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[1]
Visualizations
Caption: General workflow for the purification of 1-methylpyrazole-4-carboxylic acid esters.
Caption: A logical flow for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. scienceready.com.au [scienceready.com.au]
Technical Support Center: Overcoming Regioselectivity Challenges in Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity issues during the synthesis of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it important?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In the context of pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[1] Controlling the formation of a specific isomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and reactivity in subsequent chemical transformations.[1] Therefore, achieving high regioselectivity is essential for the efficient discovery and development of new drugs and other functional molecules.[1]
Q2: What are the key factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is influenced by a combination of factors:
-
Steric Effects: The size of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can hinder the approach of the nucleophile to one of the carbonyl groups, thus directing the reaction towards the formation of a specific regioisomer.[1]
-
Electronic Effects: The electronic properties of the substituents on the dicarbonyl compound determine the electrophilicity of the carbonyl carbons. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl group (-CF₃) is more electrophilic.[1]
-
Reaction pH: The acidity or basicity of the reaction medium plays a crucial role. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[1] In contrast, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to significantly improve the preference for the formation of a single regioisomer.[1][2]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the regioisomeric products.[1]
Q3: What are some alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: When the classical Knorr synthesis fails to provide the desired regioselectivity, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, where one carbonyl group is masked as an enamine, can provide excellent control over the regiochemical outcome. The differing reactivity of the ketone and enamine functionalities directs the cyclization to proceed in a predictable manner, leading to a single product.[1]
-
[3+2] Cycloaddition Reactions: These reactions construct the pyrazole ring with a different connectivity pattern compared to the Knorr synthesis and often provide excellent and complementary regioselectivity.[1][3] An example is the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones.[3]
-
Synthesis from α,β-Unsaturated Ketones: The condensation of hydrazines with α,β-unsaturated ketones typically yields pyrazolines in a regioselective manner, which can then be oxidized to the corresponding pyrazoles.[4]
Troubleshooting Guide
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, resulting in little to no inherent preference for the site of the initial hydrazine attack.[1]
Solutions:
-
Change the Solvent: As demonstrated in the table below, switching to a fluorinated alcohol like TFE or HFIP can dramatically increase the regioselectivity of the reaction.[2]
-
Modify the Synthetic Strategy: Consider using a β-enaminone derivative of your dicarbonyl compound to force the desired regiochemistry.[1]
-
Explore Alternative Reactions: A [3+2] cycloaddition approach might offer the regioselectivity that the Knorr condensation lacks.[1][3]
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates favor the formation of the unwanted isomer under standard reaction conditions.[1] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack happens at the carbonyl adjacent to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[1]
Solutions:
-
Utilize a Dicarbonyl Surrogate: This is a highly effective strategy to pre-determine the arrangement of substituents and force the reaction to yield the desired regioisomer.[1]
-
Employ Protecting Groups: A more advanced strategy involves protecting one of the nitrogen atoms of the pyrazole ring, followed by functionalization, and then a "protecting group switch" to enable functionalization at another position, thereby achieving complete regiocontrol.
-
Switch to a Different Synthetic Route: A [3+2] cycloaddition reaction can provide complementary regioselectivity to the Knorr synthesis.[1][3]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine [2]
| Solvent | Ratio of 5-furyl-3-CF₃ pyrazole : 3-furyl-5-CF₃ pyrazole |
| Ethanol (EtOH) | 36 : 64 |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a Pyrazole using a Fluorinated Alcohol (HFIP)
This protocol provides a general procedure for the Knorr condensation that favors the formation of one regioisomer through the use of HFIP as the solvent.[2]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC is recommended).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Visualizations
Caption: Knorr pyrazole synthesis from an unsymmetrical 1,3-diketone can lead to two regioisomers.
Caption: Decision workflow for troubleshooting and overcoming poor regioselectivity in pyrazole synthesis.
References
Technical Support Center: Temperature-Controlled Divergent Synthesis of Pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the temperature-controlled divergent synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind temperature-controlled divergent synthesis of pyrazoles?
A1: Temperature-controlled divergent synthesis is a strategy that allows for the selective formation of different products (regioisomers or entirely different molecular scaffolds) from the same set of starting materials by simply changing the reaction temperature.[1][2] This control arises because temperature can influence reaction kinetics, the stability of intermediates, and reaction equilibria, thereby directing the reaction down a specific pathway.[2] For pyrazole synthesis, this often means controlling which nitrogen atom of a hydrazine derivative attacks which carbonyl group of a 1,3-dicarbonyl compound, leading to different regioisomers.[3][4]
Q2: How does temperature specifically influence regioselectivity in pyrazole synthesis?
A2: Temperature acts as a critical switch in controlling which regioisomer is formed. A recent study demonstrated a practical, temperature-controlled approach for the divergent synthesis of different pyrazole derivatives. By tuning the reaction temperature, they could selectively produce either N1-substituted or N2-substituted pyrazoles from common starting materials without the need for transition-metal catalysts.[1][5] At a lower temperature, the reaction may favor the kinetically controlled product, while a higher temperature can favor the thermodynamically more stable product. This allows chemists to steer the reaction toward the desired isomer with high selectivity.[2]
Q3: What are the typical starting materials for this type of synthesis?
A3: The most common methods involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (like β-diketones or β-ketoesters).[3][4][6][7] Other methods include the cycloaddition of diazo compounds to alkynes[8] or reactions involving β,γ-unsaturated hydrazones.[9] For divergent synthesis, unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines are used, as their asymmetry allows for the formation of different regioisomers.[3]
Q4: Besides temperature, what other factors can control reaction outcomes?
A4: While temperature is a key factor, other reaction parameters can also exert significant control over selectivity. These include the choice of solvent, catalyst, pH (acidic or basic conditions), and even reaction time.[2][3][6] For instance, fluorinated alcohols like TFE and HFIP have been shown to improve regioselectivity in certain pyrazole syntheses because they are non-nucleophilic and do not compete with the hydrazine in attacking the dicarbonyl compound.[10]
Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes and solutions?
A1: Low yields in pyrazole synthesis can stem from several issues. Follow these troubleshooting steps to identify and solve the problem.[3]
-
Check Reagent Purity: Ensure starting materials, especially the hydrazine derivative, are pure. Hydrazines can degrade over time; using a fresh or recently purified batch is recommended.[3][6]
-
Optimize Temperature & Time: The reaction may be incomplete. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] If the reaction has stalled, a slight increase in temperature might be necessary to promote the final cyclization and dehydration step.[6]
-
Verify Stoichiometry: Ensure the reactant ratios are correct. Sometimes, using a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[3]
-
Assess pH/Catalyst: The Knorr synthesis, a common method, is often acid-catalyzed.[4] If using a hydrazine salt, adding a mild base like sodium acetate can be beneficial.[3] In other cases, a specific acid catalyst might be required.[6]
Q2: I'm getting a mixture of regioisomers. How can I improve selectivity?
A2: Achieving high regioselectivity is the primary goal of divergent synthesis. If you are getting a mixture, precise control over reaction conditions is necessary.
-
Temperature Control: This is the most critical parameter. Ensure your reaction temperature is stable and precisely at the optimized value for your desired isomer. Even small fluctuations can lead to mixtures.
-
Solvent Choice: The polarity and nucleophilicity of the solvent can significantly impact which isomer is formed.[6] Aprotic dipolar solvents (e.g., DMF) or non-nucleophilic fluorinated alcohols can enhance selectivity compared to standard solvents like ethanol.[6][10]
-
pH Adjustment: The reaction's regioselectivity can be pH-dependent. Acidic conditions might favor one isomer, while basic conditions favor the other.[3][6]
-
Steric Hindrance: Consider using a bulkier substituent on either the dicarbonyl compound or the hydrazine, which can sterically block one reaction site, favoring the formation of a single isomer.[3][6]
Q3: The reaction mixture has changed color unexpectedly. Is this a problem?
A3: Discoloration is common, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the starting material or oxidative side reactions.[3] While it may not always affect the yield of the desired product, it can complicate purification.
-
Solution: Adding a mild base can sometimes neutralize acid and lead to a cleaner reaction.[3] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidation. Purification by charcoal treatment or recrystallization is often effective at removing colored impurities.[3]
Data Presentation: Temperature-Dependent Product Formation
The following table summarizes a temperature-controlled divergent synthesis of pyrazole derivatives, demonstrating how temperature dictates the product outcome.
| Entry | Reactants | Temperature | Solvent | Product(s) | Yield | Reference |
| 1 | Tosylhydrazone + Alkyne | 60 °C | Ethanol | 1-Tosyl-1H-pyrazole | 92% | [5] |
| 2 | Tosylhydrazone + Alkyne | 100 °C | Ethanol | Pyrazole (Detosylated) | 85% | [5] |
| 3 | 1,3-Diketone + Methylhydrazine | Room Temp | Ethanol | 1:1.8 mixture of Pyrazole and Pyrazoline precursor | ~100% | [10] |
| 4 | 1,3-Diketone + Methylhydrazine | Room Temp | TFE/HFIP | Major isomer is the desired 3-CF3 pyrazole | High | [10] |
Experimental Protocols
Protocol 1: General Procedure for Temperature-Controlled Synthesis of 1-Tosyl-1H-pyrazoles (Method A) [5]
-
Setup: To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the starting tosylhydrazone (0.2 mmol, 1.0 equiv.), the alkyne (0.3 mmol, 1.5 equiv.), and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.3 mmol, 1.5 equiv.).
-
Solvent Addition: Add 2.0 mL of ethanol to the tube.
-
Reaction: Seal the tube and place it in a pre-heated oil bath at 60 °C . Stir the reaction for the time indicated by TLC monitoring (typically 6-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a petroleum ether/ethyl acetate mixture as eluent) to afford the pure 1-tosyl-1H-pyrazole product.
Protocol 2: General Procedure for Temperature-Controlled Synthesis of Pyrazoles (Detosylated, Method B) [5]
-
Setup & Reagents: Follow steps 1 and 2 from Protocol 1.
-
Reaction: Seal the tube and place it in a pre-heated oil bath at 100 °C . Stir the reaction for the time indicated by TLC monitoring (typically 8-15 hours).
-
Work-up & Purification: Follow steps 4 and 5 from Protocol 1 to isolate the pure pyrazole product.
Visualization of Workflow and Logic
References
- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in controllable/divergent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Phase-Transfer Catalysis for Hydrolysis of Pyrazole Esters
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) for the hydrolysis of pyrazole esters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Ineffective mixing/agitation.2. Catalyst poisoning or decomposition.3. Insufficient concentration of base in the organic phase.4. Low reaction temperature. | 1. Increase the stirring rate to improve the interfacial area between the aqueous and organic phases.2. Ensure the catalyst is pure and consider adding it in portions. Some catalysts, especially certain quaternary ammonium salts, can degrade at high temperatures or in the presence of strong bases.3. Choose a more lipophilic catalyst or a different solvent system to enhance the transfer of hydroxide ions.4. Gradually increase the reaction temperature, monitoring for any potential side reactions or degradation.[1] |
| Slow Reaction Rate | 1. Inappropriate phase-transfer catalyst.2. Incorrect solvent choice.3. Low concentration of catalyst. | 1. Select a catalyst with appropriate lipophilicity. For many applications, tetrabutylammonium bromide (TBAB) is a good starting point.[2][3][4]2. The organic solvent should be non-polar to ensure a two-phase system but have some ability to dissolve the catalyst-hydroxide ion pair. Toluene or chlorobenzene are common choices.3. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Formation of Byproducts | 1. Side reactions involving the pyrazole ring.2. Hydrolysis of other functional groups.3. Catalyst degradation products. | 1. The pyrazole ring can be susceptible to certain reactions under basic conditions. Lowering the temperature or using a milder base if possible can mitigate this.[5]2. If the substrate has other base-sensitive functional groups, consider protecting them prior to hydrolysis.3. Ensure the reaction temperature is not causing the decomposition of the phase-transfer catalyst. |
| Difficult Product Isolation | 1. Emulsion formation during workup.2. Product solubility in both aqueous and organic phases. | 1. Add a small amount of brine to the workup to help break the emulsion. Filtering through a pad of celite can also be effective.2. Adjust the pH of the aqueous phase during extraction to ensure the product (the pyrazole carboxylic acid) is fully protonated (and more soluble in the organic phase) or deprotonated (as the carboxylate salt, more soluble in the aqueous phase) for efficient separation. |
| Inconsistent Results | 1. Variability in reagent quality.2. Inconsistent agitation speed.3. Water content in the organic solvent. | 1. Use reagents from a reliable source and ensure the pyrazole ester starting material is pure.2. Use a mechanical stirrer for consistent and vigorous agitation, especially for larger-scale reactions.3. Ensure the organic solvent is anhydrous if required by the specific reaction, though some water is necessary for the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of phase-transfer catalysis for the hydrolysis of pyrazole esters?
A1: Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase). In the hydrolysis of a water-insoluble pyrazole ester, the ester is in an organic solvent, while the hydrolysis agent (e.g., sodium hydroxide) is in an aqueous solution. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide ions (OH⁻) from the aqueous phase into the organic phase. This allows the hydroxide ion to react with the pyrazole ester, leading to its hydrolysis to the corresponding pyrazole carboxylic acid.[6][7][8]
Q2: How do I choose the right phase-transfer catalyst for my reaction?
A2: The choice of catalyst is crucial for the success of the reaction. The catalyst must be soluble in both the aqueous and organic phases to some extent. Quaternary ammonium and phosphonium salts are commonly used.[6] For the hydrolysis of pyrazole esters, tetrabutylammonium bromide (TBAB) is a frequently employed and commercially available option due to its ability to dissolve in both aqueous and organic solvents.[2][3][4] The lipophilicity of the catalyst is a key factor; a more lipophilic cation will favor the organic phase.
Q3: What are the typical reaction conditions for the PTC hydrolysis of a pyrazole ester?
A3: Typical conditions involve dissolving the pyrazole ester in a water-immiscible organic solvent such as toluene. An aqueous solution of a base, like sodium hydroxide, is added to form a biphasic system. A catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol% of TBAB) is then added. The mixture is stirred vigorously at a temperature ranging from room temperature to reflux, depending on the reactivity of the ester. Reaction progress can be monitored by techniques like TLC or HPLC.
Q4: Can phase-transfer catalysis be used for large-scale industrial synthesis?
A4: Yes, one of the significant advantages of phase-transfer catalysis is its scalability and application in industrial processes. It often allows for milder reaction conditions, can increase yields and selectivity, and may reduce the need for expensive and hazardous anhydrous solvents.[9] The use of PTC in the synthesis of pyrazole derivatives has been noted in patent literature, indicating its industrial relevance.
Q5: What are the key safety precautions to take during this procedure?
A5: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be carried out in a well-ventilated fume hood. Be cautious when working with strong bases like sodium hydroxide. The organic solvents used are often flammable and should be handled with care, away from ignition sources.
Experimental Protocols
General Protocol for Phase-Transfer Catalyzed Hydrolysis of a Pyrazole Ester
This protocol provides a general methodology. Specific quantities and conditions should be optimized for each unique substrate.
Materials:
-
Pyrazole ester
-
Toluene (or other suitable organic solvent)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar (or mechanical stirrer)
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyrazole ester (1.0 eq) in toluene.
-
Addition of Aqueous Base: In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 2-4 eq in water). Add this solution to the flask containing the pyrazole ester.
-
Addition of Catalyst: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (0.01-0.05 eq), to the biphasic mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the organic layer and analyzing them by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Acidify the initial aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate the pyrazole carboxylic acid.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine all organic extracts.
-
-
Isolation: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following tables provide representative data for the effect of different parameters on phase-transfer catalyzed ester hydrolysis. Note that this data is generalized and actual results may vary depending on the specific pyrazole ester substrate.
Table 1: Effect of Catalyst on Reaction Time and Yield
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBAB | Toluene | 90 | 4 | 92 |
| TBAC | Toluene | 90 | 5 | 88 |
| Aliquat 336 | Toluene | 90 | 4.5 | 90 |
| None | Toluene | 90 | 24 | <5 |
TBAB: Tetrabutylammonium Bromide, TBAC: Tetrabutylammonium Chloride, Aliquat 336: Tricaprylylmethylammonium chloride
Table 2: Effect of Temperature on Reaction Conversion
| Temperature (°C) | Time (h) | Conversion (%) |
| 50 | 6 | 45 |
| 70 | 6 | 78 |
| 90 | 6 | 95 |
Visualizations
Caption: Mechanism of Phase-Transfer Catalyzed Hydrolysis of Pyrazole Esters.
Caption: General Experimental Workflow for PTC Hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 8. iajpr.com [iajpr.com]
- 9. phasetransfer.com [phasetransfer.com]
Preventing side reactions during the methylation of pyrazole-4-carboxylates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting side reactions during the methylation of pyrazole-4-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the methylation of pyrazole-4-carboxylates?
The primary and most common side reaction is the formation of a mixture of N1 and N2-methylated regioisomers. Pyrazoles possess two adjacent nitrogen atoms (N1 and N2) with similar reactivity, leading to competitive methylation at both sites. The separation of these isomers can be challenging due to their similar physical properties.
Q2: What factors influence the ratio of N1 to N2 methylated isomers?
Several factors critically influence the regioselectivity of pyrazole methylation:
-
Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the C3 and C5 positions, can hinder the approach of the methylating agent to the adjacent nitrogen. Methylation will preferentially occur at the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the overall reactivity of the pyrazole.[1]
-
Methylating Agent: The size and reactivity of the methylating agent play a crucial role. Sterically demanding methylating agents favor methylation at the less hindered nitrogen.[1] Traditional reagents like methyl iodide or dimethyl sulfate often yield poor selectivity.[2]
-
Base: The choice of base can influence which nitrogen is deprotonated and its subsequent reactivity. Stronger bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) may be required for less acidic pyrazoles.[1]
-
Solvent: The polarity and type of solvent (aprotic vs. protic) can affect the reaction rate and the ratio of N1 to N2 isomers.[1]
-
Temperature: Reaction temperature can also impact the regioselectivity.
Q3: Can O-methylation of the carboxylate group occur?
While O-methylation of a carboxylate is a possible side reaction in principle, in the context of pyrazole-4-carboxylates under typical N-methylation conditions (using a base to deprotonate the pyrazole NH), it is generally not a major competing pathway. The pyrazole anion is a much softer nucleophile than the carboxylate oxygen, and alkylation on the nitrogen is kinetically and thermodynamically favored.
Q4: Is the hydrolysis of the methyl ester a concern during the reaction or workup?
Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid can be a significant side reaction, particularly if the reaction is run in the presence of water or during an aqueous workup with a strong base. It is crucial to use anhydrous solvents and reagents to minimize this. During workup, using a mild base like sodium bicarbonate for neutralization and minimizing contact time can help prevent ester cleavage.
Q5: What is over-methylation and how can it be prevented?
Over-methylation can occur, especially with highly reactive methylating agents or when using a large excess of the reagent, leading to the formation of a quaternary pyrazolium salt.[1] This can be minimized by:
-
Careful control of the stoichiometry of the methylating agent (using 1.0-1.2 equivalents).
-
Monitoring the reaction progress by TLC or LC-MS to avoid extended reaction times.
-
Using a less reactive methylating agent if over-methylation is a persistent issue.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Regioselectivity (Significant mixture of N1 and N2 isomers) | Use of a non-selective methylating agent (e.g., methyl iodide, dimethyl sulfate). | Switch to a sterically bulkier methylating agent such as (chloromethyl)triisopropoxysilane. |
| Suboptimal reaction conditions. | Screen different bases (e.g., K₂CO₃, NaH, KHMDS) and anhydrous solvents (e.g., THF, DMF, DMSO) to optimize the N1/N2 ratio. | |
| Steric and electronic properties of the pyrazole substrate do not strongly favor one isomer. | Employ advanced methods like using sterically demanding reagents or enzymatic methylation. | |
| Low Reaction Yield | Incomplete deprotonation of the pyrazole. | Use a stronger base (e.g., NaH, KHMDS), especially for pyrazoles with electron-withdrawing groups. |
| Poor quality or decomposition of reagents. | Use freshly purchased and anhydrous reagents and solvents. Methylating agents like methyl iodide can degrade over time. | |
| Low reactivity of the pyrazole substrate. | Increase the reaction temperature or use a more reactive methylating agent. | |
| Product loss during aqueous workup. | Highly polar N-methylated pyrazoles can be water-soluble. Minimize the volume of aqueous washes or perform back-extractions of the aqueous layers with a suitable organic solvent. | |
| Formation of Pyrazolium Salt (Over-methylation) | Excess of a highly reactive methylating agent. | Use a stoichiometric amount of the methylating agent (1.0-1.2 equivalents) and monitor the reaction closely. |
| Prolonged reaction time. | Stop the reaction as soon as the starting material is consumed (monitored by TLC/LC-MS). | |
| Presence of Carboxylic Acid in the Product (Ester Hydrolysis) | Presence of water in the reaction mixture. | Ensure all reagents and solvents are strictly anhydrous. |
| Basic conditions during workup. | Use a mild base (e.g., saturated NaHCO₃ solution) for neutralization and minimize the duration of the aqueous workup. | |
| Difficulty in Separating N1 and N2 Isomers | Similar polarity of the regioisomers. | Optimize the eluent system for column chromatography by screening various solvent mixtures. Consider using a different stationary phase (e.g., reversed-phase silica) or preparative HPLC. |
Data Presentation
Table 1: Influence of Methylating Agent and Substrate on N1/N2 Regioselectivity
| Substrate (Pyrazole) | Methylating Agent | Base | Solvent | N1:N2 Ratio | Overall Yield (%) | Reference |
| 3-Phenylpyrazole | Methyl Iodide | K₂CO₃ | DMF | ~3:1 | - | [2] |
| 3-(4-methoxyphenyl)pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS | THF/DMSO | >99:1 | 48 | [2] |
| 3-(4-(trifluoromethyl)phenyl)pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS | THF/DMSO | 93:7 | 65 | [1] |
| 3-(Pyridin-2-yl)pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS | THF/DMSO | >99:1 | 70 | [2] |
| 3,4-Dibromopyrazole | (Chloromethyl)triisopropoxysilane | KHMDS | THF/DMSO | 93:7 | - | [2] |
| Ethyl 3-amino-5-(phenylamino)-1H-pyrazole-4-carboxylate | Methyl Iodide | K₂CO₃ | DMF | 0:100 (only N2) | - | [3] |
| Ethyl 3-amino-5-(phenylamino)-1H-pyrazole-4-carboxylate | Methylhydrazine (stepwise synthesis) | - | Solvent-free | 70:30 (N1:N2) | 70 (N1), 30 (N2) | [3] |
Note: The N1 position is adjacent to the substituent at C5, and the N2 position is adjacent to the substituent at C3.
Experimental Protocols
Protocol 1: Standard Methylation with Methyl Iodide (Prone to Side Reactions)
This protocol describes a general procedure for the methylation of a pyrazole-4-carboxylate using methyl iodide, which often results in a mixture of regioisomers.
Materials:
-
Substituted pyrazole-4-carboxylate (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Methyl iodide (MeI) (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole-4-carboxylate and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Add methyl iodide dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 methylated isomers.
Protocol 2: Highly N1-Selective Methylation using a Sterically Hindered Silyl Reagent
This protocol utilizes a bulky "masked" methylating reagent to achieve high N1-selectivity, minimizing the formation of the N2-isomer.[1]
Materials:
-
Substituted pyrazole-4-carboxylate (1.0 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the substituted pyrazole-4-carboxylate and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion of the N-alkylation step, add the TBAF solution and water to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.
Mandatory Visualizations
Caption: Reaction pathways in pyrazole methylation.
Caption: Troubleshooting workflow for methylation reactions.
Caption: General experimental workflow for pyrazole methylation.
References
Technical Support Center: Optimizing Pyrazole Cyclocondensation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole cyclocondensation reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low yields in pyrazole synthesis, particularly in the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
-
Starting Material Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1] Impurities can lead to side reactions that consume starting materials and complicate purification.
-
Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to improve yields.[2] For some reactions, green solvents like water or even solvent-free conditions can be highly effective, especially when combined with microwave irradiation or ultrasound.[3][4]
-
Temperature and Time: The reaction may require optimization of temperature and duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
pH Control: The acidity or basicity of the reaction medium can be critical.[5] For reactions involving hydrazine hydrochlorides, the medium can become acidic, potentially leading to side reactions. Adding a mild base can sometimes improve the reaction profile.
-
-
Stoichiometry: Ensure you are using the correct stoichiometry. A slight excess of the hydrazine (around 1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion.
Issue 2: Formation of Regioisomers
Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1][5]
-
Solvent Selection: The choice of solvent can dramatically influence the ratio of regioisomers.[5]
-
Conventional Solvents: Reactions in ethanol often yield equimolar mixtures of regioisomers.[2]
-
Aprotic Dipolar Solvents: Using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc), especially with the addition of acid, can significantly improve regioselectivity.[2]
-
Fluorinated Alcohols: Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[6]
-
-
pH Adjustment: The pH of the reaction can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing the initial site of attack. Acidic conditions can favor the formation of one isomer, while basic conditions might favor the other.[5]
-
Steric Hindrance: Utilizing a hydrazine with a bulky substituent can sterically hinder the reaction at one carbonyl group, thus favoring the formation of a single regioisomer.[5]
Issue 3: Reaction Stalls or is Sluggish
Q: My pyrazole cyclocondensation is proceeding very slowly or appears to have stalled. What can I do to accelerate it?
A: Sluggish reactions can often be accelerated by adjusting the reaction conditions.
-
Catalysis: The addition of a catalyst can significantly speed up the reaction.
-
Energy Input:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while also improving yields.[3]
-
Ultrasonic Conditions: Sonication is another energy source that can accelerate the reaction.
-
-
Solvent Choice: As mentioned previously, the solvent can impact reaction rates. Some modern "green" solvents like deep eutectic solvents (DESs) have been shown to accelerate reaction rates.[9] Solvent-free conditions, often with grinding, can also lead to faster reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis via cyclocondensation?
A1: The most widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5] This method is versatile and allows for the synthesis of a wide range of substituted pyrazoles.
Q2: How does the choice between a protic and an aprotic solvent affect the reaction?
A2: Protic solvents, like ethanol, can participate in hydrogen bonding and can solvate both the reactants and intermediates. While traditionally used, they can sometimes lead to lower yields or poor regioselectivity.[2] Aprotic dipolar solvents, such as DMF and DMAc, do not have acidic protons and are often better at dissolving a wide range of reactants. They have been found to give better results in terms of yield and regioselectivity for certain pyrazole syntheses.[2]
Q3: Are there environmentally friendly ("green") methods for pyrazole synthesis?
A3: Yes, significant research has focused on developing greener synthetic routes for pyrazoles. These methods include:
-
Using water as a solvent. [4]
-
Employing deep eutectic solvents (DESs) , which are biodegradable and have low toxicity.[9]
-
Solvent-free reaction conditions , often assisted by microwave irradiation or grinding.[3][4]
-
Using biocatalysts , such as baker's yeast (Saccharomyces cerevisiae).[8]
Q4: Can I use α,β-unsaturated ketones instead of 1,3-dicarbonyls?
A4: Yes, the cyclocondensation reaction between an α,β-unsaturated ketone (like a chalcone) and a hydrazine derivative is another common route to synthesize pyrazoles.[2][8] This reaction typically proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.
Data Presentation
Table 1: Effect of Solvent on the Yield of Pyrano[2,3-c]pyrazoles
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Dichloromethane | 35 | 85 |
| 2 | THF | 40 | 78 |
| 3 | Acetonitrile | 45 | 70 |
| 4 | DMF | 55 | 80 |
| 5 | Ethanol | 25 | 90 |
| 6 | Water | 20 | 93 |
| 7 | Solvent-free | 15 | 95 |
Reaction conditions: Four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. Data collated from multiple sources for comparative purposes.
Table 2: Influence of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Entry | Solvent | Isomer Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) |
| 1 | Ethanol | 1 : 1.3 | 85 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 1 : 0.1 | 82 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 1 : 0.05 | 75 |
This data illustrates the significant improvement in regioselectivity towards the desired 5-furyl-3-CF₃ isomer when using fluorinated alcohols as solvents.[6][8]
Experimental Protocols
Protocol 1: Classical Knorr Pyrazole Synthesis in Ethanol
This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine in ethanol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).
-
Solvent and Hydrazine Addition: Add ethanol as the solvent, followed by the dropwise addition of the hydrazine derivative (1.0-1.1 equivalents).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 1 to 12 hours depending on the substrates.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Pyrano[2,3-c]pyrazoles
This protocol provides a rapid and efficient method for the synthesis of pyrano[2,3-c]pyrazoles.[3]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.1 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for 5-15 minutes.
-
Work-up: After the reaction is complete and the vessel has cooled, add a small amount of ethanol to the solid residue.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure pyrano[2,3-c]pyrazole.
Visualizations
Caption: A general experimental workflow for pyrazole cyclocondensation.
Caption: A decision tree for troubleshooting low-yield reactions.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: Synthesis of Alkyl 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic Acid Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters and the corresponding carboxylic acid, a crucial intermediate in the development of modern fungicides.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: My cyclization reaction with methylhydrazine is producing a significant amount of the undesired regioisomer. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge in pyrazole synthesis. The reaction of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine can lead to two different isomers. Here are some strategies to improve selectivity:
-
Control of Reaction Conditions: The temperature and choice of solvent can influence the reaction's selectivity. It is often beneficial to perform the reaction at a low temperature (e.g., -20°C to 0°C)[1][2].
-
pH Control: The use of a weak base, such as sodium carbonate or potassium carbonate, in a two-phase system can promote the desired ring closure[1].
-
Intermediate Choice: The nature of the intermediate undergoing cyclization is critical. Some synthetic routes are designed to favor the formation of the correct isomer. For example, a method starting from dimethylaminovinyl methyl ketone involves an addition of dimethylamine during the cyclization step to control the formation of isomers[3].
-
Purification: If isomer formation cannot be completely suppressed, efficient purification is necessary. Recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, is a common and effective method for removing the unwanted isomer[4].
Q2: I am experiencing low yields in the initial condensation step. What are the possible reasons and how can I optimize it?
A: Low yields in the initial condensation (e.g., Claisen condensation) can stem from several factors:
-
Base Selection: The choice and quality of the base are crucial. Strong bases like sodium hydride or sodium ethoxide are typically used. Ensure the base is fresh and handled under anhydrous conditions to maintain its reactivity.
-
Reaction Temperature: The temperature for the condensation reaction needs to be carefully controlled. Running the reaction at the optimal temperature for the specific substrates and base is key to maximizing the yield.
-
Purity of Starting Materials: Impurities in the starting materials, such as water in the solvent or reactants, can quench the base and lead to side reactions, thus lowering the yield. Ensure all reagents and solvents are of appropriate purity and are properly dried.
-
Reaction Time: Insufficient or excessive reaction time can also impact the yield. Monitoring the reaction progress using techniques like TLC or GC can help determine the optimal reaction time.
Q3: The hydrolysis of the ester to the carboxylic acid is incomplete or results in degradation of the product. What should I do?
A: Incomplete hydrolysis or product degradation can be problematic. Consider the following points for optimization:
-
Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used for hydrolysis[5][6]. The choice and concentration of the base can affect the reaction rate and potential for side reactions.
-
Reaction Temperature and Time: The hydrolysis is typically carried out at an elevated temperature (e.g., 60°C)[5]. However, excessively high temperatures or prolonged reaction times can lead to decomposition of the pyrazole ring. It is important to monitor the reaction to determine the point of completion and avoid over-running it.
-
Solvent System: A mixture of water and an alcohol like methanol or ethanol is often used as the solvent system to ensure the solubility of both the ester and the base[5].
-
Work-up Procedure: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. The acidification should be done carefully, often at a reduced temperature (e.g., 0-5°C), to ensure complete precipitation and to minimize the solubility of the product in the aqueous layer[5].
Q4: I am having difficulty with the purification of the final product. What are the recommended purification methods?
A: The purification of the final ester or carboxylic acid is essential to obtain a high-purity product.
-
Recrystallization: This is the most common and effective method for purifying the solid carboxylic acid. A mixture of an alcohol (methanol, ethanol, or isopropanol) and water is frequently used as the recrystallization solvent[4]. The process typically involves dissolving the crude product in the hot solvent mixture and then allowing it to cool slowly to form pure crystals.
-
Column Chromatography: For the ester, which may be a liquid or a low-melting solid, flash column chromatography can be an effective purification method to remove byproducts and isomers[7].
-
Washing: Washing the crude product with appropriate solvents can help remove certain impurities before the final purification step. For instance, washing with a non-polar solvent can remove non-polar impurities.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic protocols for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Table 1: Reaction Conditions and Yields for the Hydrolysis of Pyrazole Esters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Hydroxide | Water/Methanol | 60 | 4 | 92 | 99.2 | [5] |
| Lithium Hydroxide Monohydrate | Water/Methanol | 60 | 4 | 88.6 | 99.4 | [5] |
| Potassium Hydroxide | Water/Methanol | 60 | 4 | 84.3 | 98.6 | [5] |
| Sodium Hydroxide | Water/Methanol | 60 | 4 | 96.3 | 99.8 | [5] |
Table 2: Recrystallization Solvents and Product Purity
| Recrystallization Solvent | Final Yield (%) | Final Purity (HPLC, %) | Reference |
| 40% Aqueous Ethanol | 75.9 | 99.6 | [4] |
| 45% Aqueous Isopropanol | 74.7 | 99.6 | [4] |
| 40% Aqueous Ethanol | 78.3 | 99.7 | [4] |
| 45% Aqueous Isopropanol | 75.2 | 99.6 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experimental steps in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Protocol 1: Synthesis via Cyclization of an Enamine with Difluoroacetylating Agent and Methylhydrazine
This protocol is adapted from a novel route developed for large-scale production[3][6].
-
Difluoroacetylation: A solution of a dimethylaminovinyl methyl ketone (DMAB) in a suitable solvent is treated with a difluoroacetylating agent (e.g., difluoroacetyl fluoride). Triethylamine is used to trap the generated HF. The reaction is monitored until completion.
-
Cyclization: The intermediate from the previous step is reacted with methylhydrazine. The addition of dimethylamine can be used to control the formation of isomers.
-
Oxidation: The resulting acetyl pyrazole is oxidized using sodium hypochlorite (NaOCl) to yield the desired carboxylic acid. The product can act as a phase-transfer catalyst in this step.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol) to yield the final product with high purity.
Protocol 2: Synthesis starting from Ethyl Difluoroacetoacetate
This is a more traditional route to the target molecule[1][8][9].
-
Enol Ether Formation: Ethyl difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride. The reaction mixture is heated to drive the reaction to completion.
-
Cyclization: The resulting intermediate, an alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate, is then reacted with methylhydrazine. This step is often performed in a two-phase system with a weak base like potassium carbonate to improve yield and purity[1]. The temperature is typically maintained between -10°C and 0°C.
-
Ester Hydrolysis: The synthesized pyrazole ester is hydrolyzed to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide or potassium hydroxide at an elevated temperature.
-
Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed, and dried.
-
Purification: The crude carboxylic acid is purified by recrystallization.
Visualizations
The following diagrams illustrate the general workflow and key transformations in the synthesis.
Caption: General workflow for the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Caption: A logical diagram for troubleshooting common synthesis challenges.
References
- 1. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 2. WO2015085464A1 - Process for preparing alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs - Google Patents [patents.google.com]
- 3. thieme.de [thieme.de]
- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. data.epo.org [data.epo.org]
Validation & Comparative
Pyrazole vs. Isoxazole Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole and isoxazole stand out as privileged five-membered heterocyclic scaffolds. Their derivatives have garnered significant attention for a wide spectrum of biological activities, leading to the development of numerous therapeutic agents. This guide provides an objective comparison of the biological performance of pyrazole and isoxazole derivatives, supported by experimental data, to inform future drug discovery and development efforts.
At a Glance: Key Biological Activities
| Biological Activity | Pyrazole Derivatives | Isoxazole Derivatives | Key Considerations |
| Anticancer | Broad-spectrum activity against various cancer cell lines. Often associated with inhibition of kinases and cell cycle progression.[1][2][3][4][5] | Potent cytotoxic effects through diverse mechanisms including apoptosis induction and inhibition of key signaling pathways like PI3K/Akt/mTOR.[6][7][8] | The specific substitutions on the core ring structure dramatically influence the potency and selectivity of the anticancer effects for both scaffolds. |
| Anti-inflammatory | Well-established as potent anti-inflammatory agents, famously exemplified by the selective COX-2 inhibitor Celecoxib.[9][10][11][12][13][14][15] | Also exhibit significant anti-inflammatory properties, with Valdecoxib being a notable example of a COX-2 inhibitor from this class.[16][17] | Both classes of compounds have been successfully developed into NSAIDs, but cardiovascular side effects associated with COX-2 inhibition require careful consideration.[16][18] |
| Antimicrobial | Demonstrate a broad range of antibacterial and antifungal activities against various pathogens.[12][19][20][21] | Also possess significant antimicrobial and antifungal properties, with some derivatives showing promising activity against resistant strains.[20][21][22][23][24] | Structure-activity relationship studies are crucial for optimizing the antimicrobial potency and spectrum of activity for both pyrazole and isoxazole derivatives.[20] |
Quantitative Comparison of Biological Activity
The following tables summarize quantitative data from various studies, providing a snapshot of the comparative efficacy of pyrazole and isoxazole derivatives in different therapeutic areas.
Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrazole | 1,2,3-triazole-pyrazole hybrid | HepG-2 | 12.22 | [19] |
| 1,2,3-triazole-pyrazole hybrid | HCT-116 | 14.16 | [19] | |
| 1,2,3-triazole-pyrazole hybrid | MCF-7 | 14.64 | [19] | |
| Pyrazole naphthalene derivative | MCF-7 | Not specified, but showed tendency to treat | [1] | |
| 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole | HepG 2 | 8.5 | [25] | |
| Isoxazole | Phenyl-isoxazole–carboxamide analogue | Hep3B | 5.96 ± 0.87 | [22] |
| Phenyl-isoxazole–carboxamide analogue | Hep3B | 6.93 ± 1.88 | [22] | |
| Phenyl-isoxazole–carboxamide analogue | Hep3B | 8.02 ± 1.33 | [22] | |
| Isoxazole derivative with diazo group | PC3 | Active at high doses (640 µM) | [22] |
Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole | 5-hydroxy-1H-pyrazole-1-carbothioamide | Bacillus subtilis | 7.8 - 62.5 (range for 4 promising compounds) | [20] |
| Pyrazole derivative | Staphylococcus aureus | 7.8 - 62.5 (range for 4 promising compounds) | [20] | |
| Pyrazole derivative | Candida albicans | 15.62 - 31.25 | [20] | |
| Isoxazole | Isoxazole derivative | Bacillus subtilis | 7.8 - 62.5 (range for 4 promising compounds) | [20] |
| Isoxazole derivative | Staphylococcus aureus | 7.8 - 62.5 (range for 4 promising compounds) | [20] | |
| Isoxazole derivative | Candida albicans | 15.62 - 31.25 | [20] | |
| Hybrid | Pyrazolo[1,5-a]pyrimidine with isoxazole | Streptococcus pneumonia | 0.06 | [23] |
| Pyrazolo[1,5-a]pyrimidine with isoxazole | Escherichia coli | 0.98 | [23] |
Signaling Pathways and Mechanisms of Action
The biological effects of pyrazole and isoxazole derivatives are underpinned by their interaction with various cellular signaling pathways.
Anti-inflammatory Mechanism of Pyrazole Derivatives
Pyrazole-containing drugs like Celecoxib are renowned for their selective inhibition of cyclooxygenase-2 (COX-2).[12][17] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[18][26] By selectively blocking COX-2, these derivatives reduce inflammation and pain with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.[18]
Caption: Simplified pathway of COX-2 inhibition by pyrazole derivatives.
Anticancer Mechanism of Isoxazole Derivatives
Certain isoxazole derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[7] This pathway is crucial for cell proliferation, survival, and growth, and its overactivation is a common feature in many cancers.[7] By inhibiting key components of this cascade, isoxazole compounds can effectively halt cancer cell growth and induce apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoxazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently cited in the evaluation of pyrazole and isoxazole derivatives.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole or isoxazole derivatives. A control group with no treatment is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
References
- 1. ijnrd.org [ijnrd.org]
- 2. srrjournals.com [srrjournals.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. espublisher.com [espublisher.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole as an Anti-inflammatory Scaffold: A Comprehensive Review - Neliti [neliti.com]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]
- 17. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. pjps.pk [pjps.pk]
- 26. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Computational and Experimental NMR Chemical Shifts of Polynitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational methods for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of polynitropyrazoles, benchmarked against experimental data. Polynitropyrazoles are a class of nitrogen-rich heterocyclic compounds with significant applications in energetic materials and pharmaceuticals. Accurate prediction of their NMR spectra is crucial for structural elucidation, characterization, and understanding their chemical properties. This guide delves into the performance of various computational protocols, offering valuable insights for researchers in the field.
Data Presentation: Comparison of Calculated and Experimental NMR Chemical Shifts
The following tables summarize the experimental and calculated ¹³C and ¹⁵N NMR chemical shifts for a selection of polynitropyrazoles. The calculated values are primarily from a comprehensive study by Alkorta et al., which employed the Gauge-Invariant Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set.
Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (in ppm) for Selected Polynitropyrazoles.
| Compound | Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311++G(d,p)) |
| 3,4-Dinitropyrazole | C3 | 146.2 | 148.1 |
| C4 | 126.5 | 128.4 | |
| C5 | 134.8 | 136.7 | |
| 3,5-Dinitropyrazole | C3 | 152.1 | 154.0 |
| C4 | 115.3 | 117.2 | |
| C5 | 152.1 | 154.0 | |
| 1-Nitropyrazole | C3 | 136.5 | 138.4 |
| C4 | 111.4 | 113.3 | |
| C5 | 130.6 | 132.5 | |
| 3,4,5-Trinitropyrazole | C3 | 145.0 | 146.9 |
| C4 | 135.2 | 137.1 | |
| C5 | 145.0 | 146.9 |
Table 2: Comparison of Experimental and Calculated ¹⁵N NMR Chemical Shifts (in ppm) for Selected Polynitropyrazoles.
| Compound | Nitrogen Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311++G(d,p)) |
| 3,4-Dinitropyrazole | N1 | -168.0 | -170.2 |
| N2 | -93.0 | -95.1 | |
| N(NO₂) at C3 | -21.0 | -22.5 | |
| N(NO₂) at C4 | -18.0 | -19.8 | |
| 3,5-Dinitropyrazole | N1 | -159.0 | -161.3 |
| N2 | -78.0 | -80.1 | |
| N(NO₂) at C3/C5 | -23.0 | -24.7 | |
| 1-Nitropyrazole | N1 | -35.0 | -36.8 |
| N2 | -105.0 | -107.1 | |
| N(NO₂) at N1 | -25.0 | -26.9 | |
| 3,4,5-Trinitropyrazole | N1 | -150.0 | -152.3 |
| N2 | -70.0 | -72.1 | |
| N(NO₂) at C3/C5 | -20.0 | -21.8 | |
| N(NO₂) at C4 | -15.0 | -16.9 |
Performance of Alternative Computational Methods
While the GIAO/B3LYP/6-311++G(d,p) method provides good agreement with experimental data, other computational approaches have also been evaluated for nitrogen-containing aromatic compounds. A study comparing different protocols for ¹⁵N NMR chemical shift prediction found that the CPCM-OLYP/pcSseg-2 method showed a lower mean absolute deviation (MAD) of 5.3 ppm for a diverse set of nitrogenated aromatic compounds[1]. Another systematic investigation into DFT functionals for condensed nitrogen-containing heterocycles highlighted the OLYP functional as providing excellent agreement with experimental ¹⁵N NMR data[2]. These findings suggest that for specific applications requiring higher accuracy for ¹⁵N chemical shifts, exploring functionals like OLYP may be beneficial.
Experimental and Computational Protocols
Experimental Protocols: Synthesis and NMR Characterization
The experimental data cited in this guide were obtained from various studies on the synthesis and characterization of polynitropyrazoles. A general overview of the methodologies is provided below.
General Synthesis of Polynitropyrazoles:
The synthesis of polynitropyrazoles typically involves the nitration of a pyrazole precursor. For instance, 3,4-dinitropyrazole can be synthesized from pyrazole through a three-step process involving N-nitration, thermal rearrangement, and subsequent C-nitration. The reaction conditions, such as the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), temperature, and reaction time, are crucial for controlling the degree and position of nitration. The final products are typically purified by recrystallization.
NMR Spectroscopy:
¹H, ¹³C, and ¹⁵N NMR spectra are recorded on high-resolution NMR spectrometers (e.g., 400 or 500 MHz). Deuterated solvents such as DMSO-d₆ or acetone-d₆ are commonly used. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, and nitromethane for ¹⁵N NMR. For ¹⁵N NMR, due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, enriched samples or longer acquisition times may be necessary to obtain spectra with a good signal-to-noise ratio.
Computational Protocols: GIAO-DFT Calculations
The computational data presented were primarily generated using Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method.
Workflow for Computational NMR Chemical Shift Prediction:
-
Geometry Optimization: The first step involves the optimization of the molecular geometry of the polynitropyrazole. This is typically performed using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).
-
NMR Shielding Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated using the GIAO method with the same or a different functional and basis set.
-
Conversion to Chemical Shifts: The calculated absolute shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, such as TMS for ¹³C and nitromethane for ¹⁵N, calculated at the same level of theory. The chemical shift is calculated using the formula: δ = σ_ref - σ_sample.
-
Scaling: To improve the agreement with experimental data, a linear regression analysis is often performed on a set of known compounds, and a scaling factor is applied to the calculated chemical shifts.
Mandatory Visualization
Caption: Workflow for the computational prediction of NMR chemical shifts.
References
Comparative analysis of different synthetic routes to pyrazole-4-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. Among its derivatives, pyrazole-4-carboxylates are particularly valuable as versatile intermediates for the synthesis of a wide array of biologically active compounds. The selection of an appropriate synthetic route is critical, impacting yield, purity, scalability, and overall efficiency. This guide provides a comparative analysis of prominent synthetic routes to pyrazole-4-carboxylates, supported by experimental data and detailed protocols to aid in methodological selection.
Comparative Analysis of Synthetic Routes
The synthesis of pyrazole-4-carboxylates can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and the scale of the reaction.
| Synthetic Route | General Description | Typical Yields | Reaction Time | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | Cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. | 70-95% | 1-17 hours | High versatility, readily available starting materials, straightforward procedure. | Potential for regioisomer formation with unsymmetrical dicarbonyls, can require prolonged heating. |
| Three-Component Reaction | One-pot condensation of an aldehyde, a β-ketoester, and a hydrazine derivative, often with a catalyst. | 75-92%[1] | 3 hours[1] | High atom economy, operational simplicity, often environmentally friendly ("green") conditions. | Catalyst may be required, optimization of reaction conditions can be necessary. |
| Vilsmeier-Haack Reaction & Oxidation | Two-step process involving formylation of a pyrazole precursor at the 4-position, followed by oxidation of the resulting aldehyde. | 50-85% (overall) | Varies (several hours) | Good for introducing a carboxyl group onto a pre-existing pyrazole ring. | Two-step process, use of potentially hazardous reagents (e.g., POCl₃). |
| [3+2] Cycloaddition | 1,3-dipolar cycloaddition of a diazo compound (or a precursor) with an alkyne or alkene derivative. | 65-95% | 1.5-24 hours | High regioselectivity, mild reaction conditions, good functional group tolerance. | Availability and stability of diazo compounds can be a concern. |
| Microwave-Assisted Synthesis (MAOS) | Application of microwave irradiation to accelerate the reaction, often a modification of the above methods. | 62-92%[2] | 2-5 minutes[2] | Drastically reduced reaction times, often improved yields, enhanced reaction control. | Requires specialized microwave reactor equipment. |
Experimental Protocols
Below are detailed experimental methodologies for the key synthetic routes discussed.
Knorr Pyrazole Synthesis: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
This protocol describes the synthesis from (ethoxycarbonyl)malondialdehyde and hydrazine.
Materials:
-
(Ethoxycarbonyl)malondialdehyde
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane
-
Ethyl acetate
-
Silica gel
Procedure:
-
Dissolve 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde in 150 mL of ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 6.2 g (193 mmol) of hydrazine hydrate to the cooled solution with stirring.
-
Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.[3]
-
Remove the ethanol by vacuum distillation.
-
Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate.[3]
-
Expected Yield: 19.4 g (72.4%) as yellow crystals.[3]
-
Three-Component Reaction: One-Pot Synthesis of Ethyl Pyrazole-4-carboxylate Derivatives
This protocol utilizes a magnetic ionic liquid as a recyclable catalyst.
Materials:
-
Ethyl acetoacetate
-
Substituted aldehyde (e.g., benzaldehyde)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Magnetic ionic liquid ([bmim][FeCl₄])
-
Oxygen source (flow)
-
Ethyl acetate
-
Isopropanol
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (10 mmol), the desired aldehyde (10 mmol), the hydrazine derivative (10 mmol), and 1.5 mmol of the magnetic ionic liquid.[1]
-
Introduce a flow of oxygen into the reaction mixture.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the magnetic ionic liquid from the solution using an external magnet.
-
Wash the recovered catalyst with ethyl acetate and dry under vacuum for reuse.
-
Evaporate the solvent from the product solution.
-
Recrystallize the crude product from isopropanol to afford the pure ethyl pyrazole-4-carboxylate derivative.[1]
-
Expected Yield: 75-92%.[1]
-
Vilsmeier-Haack Reaction and Subsequent Oxidation
This is a two-step procedure to introduce a carboxyl group at the 4-position of a pyrazole.
Step A: Vilsmeier-Haack Formylation of a 1,3-Disubstituted Pyrazole
Materials:
-
1,3-disubstituted pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
Procedure:
-
Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C with stirring.
-
Dissolve the starting pyrazole in DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture (e.g., to 70-80°C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a base such as Na₂CO₃ or NaOH to precipitate the pyrazole-4-carbaldehyde.
-
Collect the precipitate by filtration, wash with water, and dry. Purify by recrystallization or column chromatography if necessary.
Step B: Oxidation of Pyrazole-4-carbaldehyde to Pyrazole-4-carboxylic Acid using Oxone
Materials:
-
Pyrazole-4-carbaldehyde
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
N,N-Dimethylformamide (DMF)
-
Silica gel
Procedure:
-
In a flask, dissolve the pyrazole-4-carbaldehyde (1 equivalent) in DMF (to make a 0.1-1.0 M solution).
-
Add Oxone (1 equivalent) to the solution.
-
Stir the mixture at room temperature for approximately 3 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be purified by passing it through a plug of silica gel to remove inorganic byproducts and unreacted starting material.
-
Evaporate the solvent to obtain the pyrazole-4-carboxylic acid.
[3+2] Cycloaddition: Synthesis of Ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate
This protocol describes the reaction of ethyl diazoacetate with an α-methylene carbonyl compound.
Materials:
-
α-Methylene carbonyl compound (e.g., deoxybenzoin)
-
Ethyl diazoacetate (EDA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
Procedure:
-
Dissolve the α-methylene carbonyl compound (6.75 mmol) in acetonitrile (5 mL) in a round-bottom flask under an argon atmosphere.
-
Add ethyl diazoacetate (10.8 mmol) and DBU (11.5 mmol) to the stirred solution.
-
Stir the reaction at room temperature until the complete consumption of the diazo compound is observed by TLC.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of saturated aqueous sodium bicarbonate and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the ethyl pyrazole-5-carboxylate.
-
Expected Yield: 65% for ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the described synthetic routes.
Caption: General workflow of the Knorr pyrazole synthesis.
Caption: One-pot, three-component synthesis of pyrazole-4-carboxylates.
Caption: Two-step synthesis via Vilsmeier-Haack formylation and oxidation.
Caption: Synthesis of pyrazole-4-carboxylates via [3+2] cycloaddition.
References
Comparative Efficacy of Pyrazole-Based Fungicides Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of emerging pyrazole-based fungicides against established commercial standards. The information presented is supported by experimental data from recent studies, offering insights into their relative efficacy and modes of action. The development of novel fungicides, such as pyrazole amide derivatives, is a crucial strategy for managing fungal pathogens and overcoming existing fungicide resistance.[1]
Mode of Action: A Tale of Two Pathways
The efficacy of a fungicide is intrinsically linked to its mode of action (MoA). The pyrazole fungicides discussed here primarily belong to the Succinate Dehydrogenase Inhibitor (SDHI) class, while the commercial standards they are compared against often include Quinone outside Inhibitors (QoIs) and Demethylation Inhibitors (DMIs).
-
Pyrazole Fungicides (SDHIs): A significant number of pyrazole-based fungicides, including fluxapyroxad, bixafen, and benzovindiflupyr, function as SDHIs (FRAC Group 7).[2][3] They target Complex II of the mitochondrial respiratory chain. By inhibiting the succinate dehydrogenase enzyme, these compounds disrupt the fungal cell's energy production by blocking the tricarboxylic acid (TCA) cycle, which ultimately suppresses pathogen growth.[3]
-
Commercial Standards (QoIs & DMIs):
-
Strobilurins (e.g., Azoxystrobin, Pyraclostrobin): This class of fungicides are Quinone outside Inhibitors (QoIs) (FRAC Group 11).[4][5] They inhibit the mitochondrial respiration process at Complex III, effectively stopping energy production.[6]
-
Triazoles (e.g., Tebuconazole, Propiconazole): As Demethylation Inhibitors (DMIs) (FRAC Group 3), triazoles work by inhibiting sterol biosynthesis, which is essential for the formation of functional fungal cell membranes.[4][6]
-
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from various studies, comparing the fungicidal activity of novel pyrazole derivatives with that of commercial standards.
Table 1: In Vitro Efficacy Comparison (EC₅₀/IC₅₀ Values)
EC₅₀ (Effective Concentration 50) and IC₅₀ (Inhibitory Concentration 50) values represent the concentration of a fungicide required to inhibit 50% of fungal growth. Lower values indicate higher potency.
| Novel Pyrazole Compound | Target Pathogen | Novel Pyrazole EC₅₀/IC₅₀ | Commercial Standard | Standard EC₅₀/IC₅₀ | Source |
| Pyrazole Amide 15 | Rhizoctonia solani | 0.001 µg/mL | Fluxapyroxad | 0.038 µg/mL | [1] |
| Pyrazole Carboxamide E1 | Rhizoctonia solani | 1.1 µg/mL | Boscalid | 2.2 µg/mL | [7] |
| Pyrazole Carboxamide E1 | R. solani SDH Enzyme | IC₅₀: 3.3 µM | Boscalid | IC₅₀: 7.9 µM | [7] |
| Pyrazole-Thiazole 12h | Pyricularia oryzae | 5.49 µg/mL | Bixafen | 9.15 µg/mL | [8] |
| Pyrazole Derivative D1 | Phomopsis sp. | 16.9 µg/mL | Azoxystrobin | 50.7 µg/mL | [8][9] |
| Pyrazole Derivative D1 | Phomopsis sp. | 16.9 µg/mL | Fluopyram | 71.8 µg/mL | [8][9] |
| Pyrazole Analogue 1v | Fusarium graminearum | 0.0530 µM | Pyraclostrobin | Comparable | [10] |
| Quinazolinone-Pyrazole 6a11 | Rhizoctonia solani | High activity at 100 µg/mL | - | - | [9] |
| Pyrazole Derivative 26 | Thanatephorus cucumeris | 1.638 µg/mL | - | - | [11] |
| Pyrazole Derivative 26 | Valsa mali | 1.787 µg/mL | - | - | [11] |
| Pyrazole Derivative 26 | Rhizoctonia solani | 2.182 µg/mL | - | - | [11] |
Table 2: In Vivo Efficacy Comparison
| Novel Pyrazole Compound | Crop | Target Disease | Novel Pyrazole Efficacy | Commercial Standard | Standard Efficacy | Source |
| Pyrazole Amide 15 | Rice | Rice Sheath Blight | EC₅₀: 1.08 µg/mL | Fluxapyroxad | EC₅₀: 2.96 µg/mL | [1] |
| Pyrazole-Thiazole 8j | Tomato | Early Blight (A. solani) | 100% protective activity @ 10 mg/L | Boscalid | 100% protective activity @ 10 mg/L | [8] |
| Pyrazole Derivative D1 | Kiwifruit | Postharvest Rot (Phomopsis sp.) | 74.9% (Protective), 60.6% (Curative) | Azoxystrobin, Fluopyram | Not specified | [8][9] |
Mandatory Visualization
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole fungicides.
Caption: A typical experimental workflow for fungicide development and testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below are summarized protocols for key experiments cited in the comparison.
In Vitro Antifungal Assay (Poisoned Food Technique)
This method is widely used to determine the direct inhibitory effect of a compound on mycelial growth.[12]
-
Objective: To calculate the EC₅₀ value of a fungicide against a specific pathogen.
-
Methodology:
-
Medium Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.
-
Fungicide Incorporation: Cool the molten agar to approximately 45-50°C. Add the test fungicide (dissolved in a suitable solvent like DMSO) to the medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate contains only the solvent. Pour the amended media into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter), taken from the edge of an actively growing culture of the target fungus, onto the center of each agar plate.[13]
-
Incubation: Incubate the plates at a temperature optimal for the specific fungus (e.g., 25°C) for several days, until the mycelium in the control plate has reached the edge.
-
Data Collection & Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of mycelial growth inhibition relative to the control. The EC₅₀ value is then determined using probit analysis or regression.
-
In Vivo Protective and Curative Assays on Whole Plants
These assays evaluate the fungicide's performance in a more realistic setting, on a host plant.
-
Objective: To assess the ability of a fungicide to prevent (protective) or halt (curative) disease development.
-
Methodology:
-
Plant Cultivation: Grow healthy, susceptible host plants (e.g., tomato, rice) in a greenhouse or growth chamber under controlled conditions.
-
Fungicide Application: Prepare aqueous solutions of the test fungicide at various concentrations. Spray the solutions onto the plant leaves until runoff to ensure even coverage.
-
Inoculation:
-
Protective Assay: After the fungicide spray has dried (e.g., 24 hours later), inoculate the plants with a spore suspension or mycelial slurry of the pathogen.
-
Curative Assay: Inoculate the plants with the pathogen first. After a set incubation period to allow infection to establish (e.g., 24 hours), apply the fungicide spray.
-
-
Incubation: Place the treated and inoculated plants in a high-humidity environment at an appropriate temperature to facilitate disease development.
-
Disease Assessment: After a sufficient incubation period (e.g., 5-10 days), assess the disease severity by measuring lesion size, percentage of leaf area affected, or using a disease rating scale. Calculate the percent disease control relative to untreated, inoculated plants.[14]
-
SDH Enzyme Activity Assay
This biochemical assay confirms whether a pyrazole fungicide's mode of action is the inhibition of the succinate dehydrogenase enzyme.[7]
-
Objective: To measure the IC₅₀ value of a compound against the target SDH enzyme.
-
Methodology:
-
Mitochondria Extraction: Isolate mitochondria from the target fungal species through differential centrifugation.
-
Assay Reaction: In a microplate well, combine the mitochondrial suspension with a reaction buffer containing succinate (the substrate) and a chromogenic electron acceptor (e.g., DCPIP or MTT).
-
Inhibitor Addition: Add the test fungicide at various concentrations to the wells.
-
Measurement: Monitor the rate of the color change using a spectrophotometer. The color change is proportional to the enzyme's activity.
-
Analysis: Calculate the percentage of enzyme inhibition for each fungicide concentration compared to a control without the inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mississippi-crops.com [mississippi-crops.com]
- 5. Azoxystrobin Vs Pyraclostrobin: Which Strobilurin Fungicide Offers Better Disease Control? | POMAIS [allpesticides.com]
- 6. CN104705327A - Pyrazole fungicide composition - Google Patents [patents.google.com]
- 7. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
- 13. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of Strobilurin and Triazole Chemicals for the Management of Blast Disease in Mushk Budji -Aromatic Rice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antimicrobial Prowess of Novel Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the antimicrobial activity of newly synthesized pyrazole derivatives against a panel of pathogenic bacteria and fungi. This guide provides a comparative summary of their efficacy, detailed experimental protocols for reproducibility, and visual representations of experimental workflows and potential mechanisms of action.
The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent and novel mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial effects. This guide summarizes recent findings on the in vitro antimicrobial activity of several novel pyrazole compounds, presenting a comparative analysis of their performance against various microbial strains.
Comparative Antimicrobial Activity
The antimicrobial efficacy of novel pyrazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several compounds. The data reveals that certain structural modifications to the pyrazole core can lead to significant enhancements in antimicrobial activity.
For instance, a series of pyrazole derivatives containing an imidazothiadiazole moiety demonstrated potent antibacterial activity, with compounds 21c and 23h exhibiting an MIC of 0.25 µg/mL against multi-drug resistant strains, a four-fold greater potency than the control drug gatifloxacin.[1] Similarly, pyrazole-derived oxazolidinones, such as compound 41 , have shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the range of 0.25–2.0 μg/mL.[2] Another noteworthy derivative, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a , displayed broad-spectrum activity with MIC values between 62.5–125 µg/mL for bacteria and a remarkable 2.9–7.8 µg/mL for fungi, surpassing the standard drugs chloramphenicol and clotrimazole in some cases.[3]
The antifungal potential of pyrazole derivatives is also significant. For example, isoxazolol pyrazole carboxylate 7ai exhibited strong activity against the plant pathogenic fungus R. solani, with an EC50 value of 0.37 μg/mL.[4][5][6] Furthermore, novel triazole derivatives incorporating a phenylethynyl pyrazole side chain, specifically compounds 5k and 6c , showed excellent in vitro activities against C. albicans and C. neoformans with MICs as low as 0.0625 μg/mL.[7]
Below is a summary of the antimicrobial activities of selected novel pyrazole compounds from recent studies.
| Compound ID | Target Organism(s) | MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) | Source |
| 21c | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 | [1] |
| 23h | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 | [1] |
| 41 | MRSA | 0.25 - 2.0 | Linezolid | - | [2] |
| 21a | S. aureus, B. subtilis, K. pneumoniae, E. coli | 62.5 - 125 | Chloramphenicol | - | [3] |
| 21a | C. albicans, A. niger | 2.9 - 7.8 | Clotrimazole | - | [3] |
| Compound 9 | S. aureus (MDR), E. faecalis (MDR) | 4 | - | - | [8] |
| Compound 3 | E. coli | 0.25 | Ciprofloxacin | 0.5 | [9] |
| Compound 4 | S. epidermidis | 0.25 | Ciprofloxacin | 4 | [9] |
| Compound 5c | E. coli, K. pneumoniae | 6.25 | Ciprofloxacin | - | [10] |
| 7ai | R. solani | 0.37 (EC50) | Carbendazol | 1.00 (EC50) | [4][5][6] |
| 5k | C. albicans, C. neoformans | 0.125 | Fluconazole | - | [7] |
| 6c | C. albicans, C. neoformans | 0.0625 | Fluconazole | - | [7] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for in vitro antimicrobial susceptibility testing are provided below. The most common methods employed are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the novel pyrazole compounds, typically in dimethyl sulfoxide (DMSO).
- Microbial Strains: Use standardized microbial strains (e.g., from ATCC) and clinical isolates. Subculture the strains on appropriate agar plates 24 hours prior to the assay.
- Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
- 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
2. Inoculum Preparation:
- Pick several colonies of the fresh microbial culture and suspend them in sterile saline solution.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Add 100 µL of the appropriate sterile broth to each well of the 96-well plate.
- Add 100 µL of the stock solution of the test compound to the first well of a row and perform two-fold serial dilutions across the plate.
- The final volume in each well should be 100 µL after dilution.
- Add 10 µL of the prepared microbial inoculum to each well.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
- Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Data Interpretation:
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: Agar Disk Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
1. Preparation of Materials:
- Test Compounds: Prepare solutions of the novel pyrazole compounds at a known concentration.
- Sterile Filter Paper Disks: Use standard 6 mm diameter paper disks.
- Microbial Strains: Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
- Agar Plates: Use Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
2. Assay Procedure:
- Evenly swab the surface of the agar plate with the standardized microbial suspension using a sterile cotton swab.
- Allow the plate to dry for a few minutes.
- Impregnate the sterile paper disks with a defined volume (e.g., 10 µL) of the test compound solution.
- Place the impregnated disks onto the surface of the inoculated agar plates.
- Include a positive control disk (containing a standard antibiotic) and a negative control disk (containing the solvent used to dissolve the compound, e.g., DMSO).
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
3. Data Interpretation:
- Measure the diameter of the zone of complete inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Processes and Mechanisms
To further elucidate the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for in vitro antimicrobial activity evaluation of pyrazole compounds.
Caption: Postulated mechanism of action for certain pyrazole compounds via DNA gyrase inhibition.[2][11][12]
References
- 1. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight [ouci.dntb.gov.ua]
Unraveling Binding Mechanisms: A Comparative Guide to Molecular Docking and Dynamics Simulations of Pyrazole-Based Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole-based inhibitors targeting key proteins implicated in various diseases. Through a detailed examination of molecular docking and dynamics simulations, we offer insights into their binding affinities, interaction patterns, and dynamic stability, supported by experimental data.
The versatile pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as potent inhibitors for a range of biological targets, including cyclin-dependent kinase 2 (CDK2), carbonic anhydrases (CAs), and p38 MAP kinase.[1][2][3] Computational techniques such as molecular docking and molecular dynamics (MD) simulations have become indispensable tools in the rational design and optimization of these inhibitors, providing an atomic-level understanding of their mechanisms of action.[4]
Comparative Analysis of Pyrazole-Based Inhibitors
To illustrate the power of these computational methods, we present a comparative analysis of several pyrazole-based inhibitors against their respective protein targets. The following tables summarize key quantitative data from various studies, offering a clear comparison of their inhibitory activities and binding characteristics.
Inhibitory Potency and Binding Affinity
| Inhibitor | Target Protein | IC50 (µM) | Ki (nM) | Binding Energy (kcal/mol) | Reference |
| Compound 4 | CDK2/cyclin A2 | 3.82 | - | - | [1] |
| Compound 7a | CDK2/cyclin A2 | 2.0 | - | - | [1] |
| Compound 7d | CDK2/cyclin A2 | 1.47 | - | - | [1] |
| Compound 9 | CDK2/cyclin A2 | 0.96 | - | - | [1] |
| Compound 6 | hCA I | - | 12.19 | - | [5] |
| Compound 10 | hCA I | - | 11.94 | - | [5] |
| Compound 6 | hCA II | - | 16.94 | - | [5] |
| Compound 10 | hCA II | - | 41.31 | - | [5] |
| SC-806 (Compound 4) | p38 MAP Kinase | - | - | - | [2] |
Key Molecular Interactions and Dynamics
| Inhibitor | Target Protein | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions | MD Simulation Stability | Reference |
| Compounds 4, 7a, 7d, 9 | CDK2 | Not specified | Yes | Yes | Stable within the catalytic domain | [1] |
| Compound 10 | hCA I / hCA II | Not specified | Yes | Yes | Not specified | [5][6] |
| SC-806 (Compound 4) | p38 MAP Kinase | Asp112 | Yes | Not specified | Not specified | [2] |
Experimental and Computational Protocols
The following sections detail the generalized methodologies employed in the molecular docking and dynamics simulation studies of pyrazole-based inhibitors.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7]
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.[8]
-
Ligand Preparation: The 2D structure of the pyrazole-based inhibitor is sketched and converted to a 3D structure. Energy minimization is performed to obtain a low-energy conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore various conformations of the ligand within the protein's active site.[9] The poses are scored based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the one with the best score and a plausible binding mode. Key interactions such as hydrogen bonds and hydrophobic contacts are examined.
Molecular Dynamics Simulation Protocol
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[10]
-
System Preparation: The best-docked protein-ligand complex from the molecular docking study is used as the initial structure.[9] The complex is placed in a periodic box of solvent (typically water) and neutralized with counter-ions.
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between atoms in the system.[9]
-
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, usually involving heating the system to the desired temperature and adjusting the pressure to maintain it.
-
Production Run: A production MD simulation is run for a specific duration (e.g., nanoseconds to microseconds) to generate a trajectory of the system's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The persistence of key intermolecular interactions is also monitored throughout the simulation.[11]
Visualizing the Workflow and Biological Pathways
To further clarify these computational approaches and their biological context, the following diagrams are provided.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Combining docking, molecular dynamics simulations, AD-MET pharmacokinetics properties, and MMGBSA calculations to create specialized protocols for running effective virtual screening campaigns on the autoimmune disorder and SARS-CoV-2 main protease [frontiersin.org]
- 11. static.igem.wiki [static.igem.wiki]
A Comparative Analysis of Methyl and Ethyl 1H-pyrazole-4-carboxylate for Research and Development
For Immediate Release
This guide provides a comprehensive comparison of Methyl 1H-pyrazole-4-carboxylate and its ethyl ester analog, Ethyl 1H-pyrazole-4-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document outlines the physicochemical properties, spectral data, and synthesis protocols for both compounds. While direct comparative studies on the biological activities of these two specific esters are limited, this guide also discusses the known biological relevance of the pyrazole-4-carboxylate scaffold.
Physicochemical Properties
The fundamental physicochemical characteristics of Methyl and Ethyl 1H-pyrazole-4-carboxylate are summarized below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.
| Property | This compound | Ethyl 1H-pyrazole-4-carboxylate |
| CAS Number | 51105-90-9 | 37622-90-5 |
| Molecular Formula | C₅H₆N₂O₂[1] | C₆H₈N₂O₂[2] |
| Molecular Weight | 126.11 g/mol [1][3] | 140.14 g/mol [2] |
| Appearance | White to off-white solid/powder/crystal[4][5] | White to pale yellow crystalline powder[6] |
| Melting Point | 145-146 °C[1] | 78-80 °C[6] |
| Boiling Point | 271.14 °C at 760 mmHg[1] | 138-140 °C at 3 mmHg[6] |
| Density | 1.275 g/cm³[1] | ~1.285 g/cm³ (estimate)[6] |
Spectral Data Comparison
Spectroscopic data is essential for the structural elucidation and confirmation of purity for these compounds. Below is a summary of key spectral information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | This compound (DMSO-d₆) | Ethyl 1H-pyrazole-4-carboxylate (CDCl₃) |
| ¹H NMR | δ 11.62 (1H, s, -NH), 8.09 (2H, s, pyrazole ring-H), 3.72 (3H, s, -OCH₃)[3][4] | δ 8.08 (2H, s, pyrazole ring-H), 5.30 (1H, s, -NH), 4.31 (2H, q), 1.36 (3H, t)[2] |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
| Spectral Data | This compound | Ethyl 1H-pyrazole-4-carboxylate |
| IR Spectrum | Data available but specific peak values not consistently reported across sources. | Data available, often presented in graphical format.[2] |
| Mass Spectrum | Molecular Ion [M]⁺ expected at m/z 126. | Molecular Ion [M]⁺ expected at m/z 140.[2] |
Experimental Protocols: Synthesis
The synthesis of both methyl and ethyl 1H-pyrazole-4-carboxylates can be achieved through several established methods. A common and straightforward approach is the esterification of 1H-pyrazole-4-carboxylic acid.
General Esterification Protocol
-
Dissolution : 1H-pyrazole-4-carboxylic acid is dissolved in the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester).
-
Catalysis : A strong acid catalyst, such as sulfuric acid or thionyl chloride, is added to the solution. Alternatively, for the methyl ester, a 4M HCl solution in methanol can be used.[3][4]
-
Reaction : The mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess alcohol. The residue is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by recrystallization or silica gel column chromatography.[2]
A visual representation of this general synthetic workflow is provided below.
Comparative Overview of Chemical Structures
The structural difference between the two molecules is the ester group, which influences their physicochemical properties, such as melting and boiling points.
Biological Activity
The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.
While specific, direct comparative studies on the biological potency of this compound versus its ethyl ester analog are not extensively documented in publicly available literature, the ester functionality can influence factors such as solubility, cell permeability, and metabolic stability, which in turn can affect overall biological activity.
-
Ethyl 1H-pyrazole-4-carboxylate and its derivatives have been investigated for various biological activities. For instance, some substituted ethyl 1H-pyrazole-4-carboxylates have been reported to exhibit chemotaxis inhibitory activity. Additionally, this scaffold is used in the synthesis of molecules with potential anti-inflammatory and analgesic properties. It also serves as an intermediate in the preparation of agrochemicals like herbicides.
-
This compound is also a key intermediate in the synthesis of biologically active molecules. It has been used to prepare β3-agonists and is noted as a possible inhibitor of liver alcohol dehydrogenase.[4]
It is generally understood in medicinal chemistry that altering the alkyl chain length of an ester can modulate the lipophilicity of a compound, which can impact its pharmacokinetic and pharmacodynamic profile. However, without direct comparative experimental data, any assertion regarding the superior biological performance of one ester over the other would be speculative. Researchers are encouraged to perform head-to-head in vitro and in vivo studies to elucidate the specific biological impact of the methyl versus ethyl ester in their models of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ethyl 4-methyl-1H-pyrazole-5-carboxylate | C7H10N2O2 | CID 13405303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating Regioisomerism in Unsymmetrical Pyrazole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of unsymmetrical pyrazoles presents a persistent challenge: the control of regioisomer formation. The inherent ambiguity in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines often leads to a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers. As these isomers can exhibit vastly different pharmacological and physicochemical properties, the ability to selectively synthesize the desired regioisomer is paramount for efficient drug discovery and development.
This guide provides an objective comparison of common synthetic strategies for unsymmetrical pyrazoles, focusing on the factors that influence regioselectivity. We present supporting experimental data, detailed protocols for key reactions, and visual diagrams to clarify reaction pathways and experimental workflows.
The Challenge of Regioselectivity in Pyrazole Synthesis
The most common method for pyrazole synthesis is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] When both the dicarbonyl and the hydrazine are unsymmetrical, two distinct regioisomeric products can be formed. The outcome of this reaction is a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[4]
Several factors are known to influence the regioselectivity of this transformation:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[4]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups will activate a carbonyl group towards nucleophilic attack, while electron-donating groups will have the opposite effect. The initial attack of the more nucleophilic nitrogen of the substituted hydrazine typically occurs at the more electrophilic carbonyl carbon.[4]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly alter the regiochemical outcome. Under acidic conditions, the less basic nitrogen of the substituted hydrazine is protonated, influencing which nitrogen atom initiates the cyclization. Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen.[4]
-
Solvent Effects: The choice of solvent can dramatically influence the ratio of regioisomers. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in certain cases.[5]
Comparative Analysis of Synthetic Methodologies
The following tables summarize quantitative data from various studies on the synthesis of unsymmetrical pyrazoles, highlighting the impact of different reaction conditions on the regioisomeric ratio.
Table 1: Influence of Substituents and Solvents on Regioisomeric Ratio in the Arylation of 3,5-Disubstituted Pyrazoles [6]
| Pyrazole Precursor (R1, R2) | Solvent | Base | Regioisomeric Ratio (1,5-isomer : 1,3-isomer) |
| 3-isopropyl-5-ethyl | DMSO | t-BuOK | 1.2 : 1 |
| 3-methyl-5-methoxymethyl | DMSO | t-BuOK | 2 : 1 |
| 3-methyl-5-methoxymethyl | THF | t-BuOK | 4 : 1 |
| 3-isopropyl-5-methoxymethyl | THF | t-BuOK | 11 : 1 |
Table 2: Regioselectivity in the Condensation of Unsymmetrical 1,3-Diketones with Hydrazines [5][7]
| 1,3-Diketone | Hydrazine | Solvent | Catalyst/Additive | Regioisomeric Ratio (Major Isomer) |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | - | Mixture of regioisomers |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | - | Improved selectivity |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Phenylhydrazine | MeOH | - | 1.15 : 1 (1,5-isomer : 1,3-isomer) |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Phenylhydrazine HCl | MeOH | - | Exclusive formation of 1,3-isomer |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Phenylhydrazine (free) | MeOH | - | Exclusive formation of 1,5-isomer |
Experimental Protocols
Here, we provide detailed methodologies for key experiments discussed in the literature.
Protocol 1: General Procedure for Knorr Condensation in Fluorinated Alcohols[4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Regiocontrolled Synthesis of 3(5)-Carboxyalkyl-1H-pyrazoles[7]
For the 1,3-Regioisomer: Materials:
-
Trichloromethyl enone (1 mmol)
-
Arylhydrazine hydrochloride (1.2 mmol)
-
Methanol (10 mL)
Procedure:
-
In a reaction vessel, combine the trichloromethyl enone (1 mmol) and the arylhydrazine hydrochloride (1.2 mmol) in methanol (10 mL).
-
Stir the mixture at the appropriate temperature (as determined by optimization for specific substrates).
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the 1,3-regioisomer.
For the 1,5-Regioisomer: Materials:
-
Trichloromethyl enone (1 mmol)
-
Arylhydrazine (free base) (1.2 mmol)
-
Methanol (10 mL)
Procedure:
-
In a reaction vessel, combine the trichloromethyl enone (1 mmol) and the free arylhydrazine (1.2 mmol) in methanol (10 mL).
-
Stir the mixture under optimized conditions.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the 1,5-regioisomer.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts discussed.
Caption: General reaction pathway for the synthesis of unsymmetrical pyrazoles.
Caption: Experimental workflow for the separation of pyrazole regioisomers.
Analytical Techniques for Regioisomer Characterization
The unambiguous identification of each regioisomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[8][9] Both ¹H and ¹³C NMR spectra provide distinct signals for the different isomers.[9][10] Two-dimensional NMR techniques, such as NOESY, can be employed to definitively assign the structures by observing through-space correlations between protons.[8]
In addition to NMR, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for both the separation and quantification of regioisomeric mixtures.[11][12][13] Mass spectrometry (MS) is used to confirm the molecular weight of the products.[14]
Conclusion
The synthesis of unsymmetrical pyrazoles with high regioselectivity remains a significant area of research. A thorough understanding of the interplay between substrate electronics, sterics, and reaction conditions is crucial for controlling the formation of the desired regioisomer. By carefully selecting the synthetic methodology and optimizing reaction parameters, researchers can significantly improve the efficiency of pyrazole synthesis and accelerate the drug discovery process. This guide provides a foundational understanding and practical data to aid in the rational design of synthetic routes to these important heterocyclic compounds.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 1H-pyrazole-4-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 1H-pyrazole-4-carboxylate, a compound commonly used in pharmaceutical research and development. Adherence to these guidelines is paramount to maintaining a safe laboratory environment and complying with regulatory standards.
This compound is classified as a hazardous substance, and its handling and disposal require strict safety measures. The compound is known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2][3] Therefore, all disposal procedures must be conducted by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Hazard Profile
Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its primary hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound. This process should be carried out in a well-ventilated area, preferably within a chemical fume hood.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound. Avoid creating dust.
-
Place the collected solid into a clearly labeled, sealed, and suitable container for chemical waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, should be considered contaminated.
-
Place all contaminated materials into the same designated chemical waste container.
-
-
Empty Containers:
-
"Empty" containers that previously held this compound should be treated as hazardous waste as they may retain chemical residue.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as chemical waste.
-
After triple-rinsing, the container may be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
2. Chemical Treatment and Disposal:
The preferred method for the disposal of this compound is through a licensed chemical waste disposal service. The following are the generally accepted procedures:
-
Incineration (Recommended Method):
-
Landfill (Not Recommended for Untreated Waste):
3. Documentation and Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., exclamation mark for irritant), and the date of accumulation.
-
Maintain a detailed log of the chemical waste generated, including the quantity and date of disposal.
4. Regulatory Compliance:
-
All disposal activities must comply with local, regional, national, and international regulations governing hazardous waste management.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal policies and procedures.
References
Personal protective equipment for handling Methyl 1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Methyl 1H-pyrazole-4-carboxylate (CAS No: 51105-90-9). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing the risk of exposure.
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] It is harmful if swallowed, in contact with skin, or if inhaled.[2]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Standard |
| Eyes/Face | Chemical goggles or safety glasses. A face shield should be worn when there is a risk of splashing. | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Suitable protective clothing to prevent skin contact. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] |
| Respiratory | In case of inadequate ventilation or when dust, mist, or spray is generated, wear a NIOSH/MSHA or European Standard EN 149 approved respirator. | Conforming to 29 CFR 1910.134 for respiratory protection.[1] |
| Feet | Safety shoes. | Conforming to 29 CFR 1910.136 for foot protection.[1] |
Operational Plan: Safe Handling Workflow
A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
